8-Hydroxyerythromycin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H67NO14 |
|---|---|
Molecular Weight |
749.9 g/mol |
IUPAC Name |
(4R,6R,7R,9S,12R,13S,14S)-6-[(3R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,9,12,13-tetrahydroxy-4-[(4R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H67NO14/c1-14-24-37(10,46)29(41)21(5)28(40)34(7,44)17-35(8,45)31(52-33-26(39)23(38(11)12)15-18(2)48-33)19(3)27(20(4)32(43)50-24)51-25-16-36(9,47-13)30(42)22(6)49-25/h18-27,29-31,33,39,41-42,44-46H,14-17H2,1-13H3/t18?,19?,20?,21?,22-,23?,24-,25?,26+,27+,29+,30?,31+,33?,34-,35+,36+,37+/m0/s1 |
InChI Key |
NSHOMXGWIJQXQG-RKQBTDTCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Case of 8-Hydroxyerythromycin A: An In-depth Search Reveals a Molecule Shrouded in Obscurity
A comprehensive investigation into the scientific literature for the discovery and isolation of 8-Hydroxyerythromycin A has revealed a significant finding: this specific erythromycin (B1671065) derivative does not appear to be a known or characterized compound. Despite extensive searches across scholarly articles, patents, and chemical databases, no direct references to the existence, synthesis, or purification of this compound were found.
This in-depth technical review, intended for researchers, scientists, and drug development professionals, pivots from a guide on a known substance to a report on the apparent absence of this compound in the current body of scientific knowledge. While the core requirements of detailing experimental protocols, quantitative data, and signaling pathways for this specific molecule cannot be fulfilled due to the lack of available information, this report will explore related compounds and the broader context of erythromycin chemistry to provide valuable insights for researchers in the field.
A Quest for a Novel Derivative
Erythromycin A, a well-established macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea, has been the subject of intense research and extensive chemical modification to improve its stability, pharmacokinetic properties, and spectrum of activity. These efforts have led to the development of numerous semi-synthetic derivatives, such as clarithromycin (B1669154) and azithromycin.
The core of erythromycin A is a 14-membered lactone ring known as erythronolide A, which is decorated with two deoxysugars, L-cladinose and D-desosamine. The potential for creating novel analogs by modifying the erythronolide core is a key area of interest in medicinal chemistry. Hydroxylation, the introduction of a hydroxyl (-OH) group, is a common strategy to alter the biological activity of a molecule.
However, a targeted search for "this compound" yielded no specific literature detailing its discovery, isolation from a natural source, or chemical synthesis. This suggests that either this specific modification has not been successfully achieved and reported, or it exists as an uncharacterized, minor byproduct in fermentation broths that has not been isolated and identified.
Clues from a Hybrid Macrolide: (8S)-8-hydroxyerythronolide B
While information on this compound is absent, the scientific literature does contain a reference to a related compound: 3-O-oleandrosyl-5-O-desosaminyl-(8S)-8-hydroxyerythronolide B . This "hybrid" macrolide antibiotic was produced by feeding erythronolide B, an intermediate in erythromycin biosynthesis, to a blocked mutant of an oleandomycin-producing Streptomyces antibioticus. This finding is significant as it demonstrates that enzymatic hydroxylation at the C8 position of an erythronolide core is biologically possible.
This discovery opens an intriguing possibility for the future generation of 8-hydroxy erythromycin derivatives through synthetic biology or biocatalysis. Researchers could potentially engineer a P450 monooxygenase, the class of enzymes typically responsible for such hydroxylations, to act on the erythromycin A scaffold.
Potential Pathways for Future Discovery
The absence of this compound in the current literature presents an opportunity for novel research. The logical pathways for its potential discovery and synthesis are outlined below. This hypothetical workflow is presented to guide future research endeavors in this area.
Logical Workflow for the Potential Discovery of this compound
Caption: Hypothetical workflow for the discovery and development of this compound.
Conclusion
The Microbial Synthesis of 8-Hydroxyerythromycin A: An Uncharted Biotransformation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) A, a 14-membered macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea, has been a cornerstone of antibacterial therapy for decades.[1] Its complex structure features multiple chiral centers and hydroxyl groups that are crucial for its biological activity. Chemical modification of these functional groups has led to the development of semi-synthetic derivatives with improved properties, such as clarithromycin (B1669154) and azithromycin. Microbial transformation offers an alternative, and often more specific, route to novel antibiotic analogs. This technical guide explores the microbial synthesis of 8-hydroxyerythromycin A, a derivative with potential for altered pharmacological properties. However, a comprehensive review of the existing scientific literature and patent databases reveals a significant finding: there is currently no published evidence of a microbial transformation process for the specific C-8 hydroxylation of erythromycin A.
While the microbial hydroxylation of various substrates is a well-known phenomenon, particularly by Actinomycetes which are prolific producers of secondary metabolites, the targeted 8-hydroxylation of erythromycin A appears to be a novel or as-yet-undisclosed biotransformation.[2][3] Research into the biosynthesis of erythromycin A itself has identified specific cytochrome P450 monooxygenases responsible for hydroxylations at other positions of the macrolide ring, namely C-6 and C-12, which are critical steps in the natural production of erythromycin A.[4][5] Furthermore, microbial enzymes capable of C-8 hydroxylation of other classes of molecules, such as flavonoids, have been identified in Streptomyces species, suggesting that the enzymatic machinery for such a reaction exists in nature.
This guide will, therefore, pivot to provide an in-depth overview of the established microbial biosynthesis of erythromycin A, detailing the known hydroxylation steps, and discuss other documented microbial transformations of erythromycin A. This information will serve as a foundational resource for researchers interested in exploring the potential for novel biotransformations of this important antibiotic, including the yet-to-be-realized synthesis of this compound.
The Biosynthesis of Erythromycin A: A Multi-Enzymatic Cascade
The production of erythromycin A by Saccharopolyspora erythraea is a complex process orchestrated by a series of large, multifunctional enzymes known as polyketide synthases (PKSs), followed by tailoring enzymes that modify the polyketide backbone.[4] The core of the molecule, 6-deoxyerythronolide B (6-dEB), is assembled by the DEBS PKS. Subsequent modifications, including hydroxylations and glycosylations, lead to the final active compound.
Key Hydroxylation Steps in Erythromycin A Biosynthesis
Two critical hydroxylation steps in the erythromycin A biosynthetic pathway are catalyzed by cytochrome P450 enzymes. These enzymes are responsible for introducing hydroxyl groups at specific positions on the macrolide ring, which are essential for the antibiotic's activity.
-
C-6 Hydroxylation: The first hydroxylation is the conversion of 6-dEB to erythronolide B (EB). This reaction is catalyzed by the cytochrome P450 enzyme P450eryF (also known as EryF or CYP107A1).[6] This enzyme specifically hydroxylates the C-6 position of the 6-dEB macrocycle.
-
C-12 Hydroxylation: Following glycosylation of erythronolide B, a later intermediate, erythromycin D, is hydroxylated at the C-12 position to form erythromycin C. This step is catalyzed by the cytochrome P450 enzyme EryK .[5]
The high specificity of these enzymes underscores the potential of microbial systems for regioselective modifications of complex molecules.
Known Microbial Transformations of Erythromycin A
While the 8-hydroxylation of erythromycin A remains undocumented, other microbial transformations of this antibiotic have been reported. These modifications often lead to inactivation of the antibiotic and are considered resistance mechanisms.
-
Glycosylation: Some Streptomyces species can glycosylate erythromycin A at the 2'-hydroxyl group of the desosamine (B1220255) sugar. This modification results in a loss of antibacterial activity.
-
Hydrolysis: Certain bacteria possess esterases that can hydrolyze the lactone ring of erythromycin, rendering it inactive.
These known transformations highlight the diverse enzymatic capabilities of microorganisms to modify the erythromycin scaffold.
Experimental Protocols
As there is no available literature on the microbial synthesis of this compound, this section will provide a generalized experimental workflow for screening microorganisms for novel biotransformation capabilities, which could be adapted for the search for an 8-hydroxylating strain.
General Workflow for Screening Microbial Transformations
Data Presentation
Due to the absence of experimental data for the microbial synthesis of this compound, no quantitative data tables can be presented. Should a successful biotransformation be developed, key data to collect and present would include:
-
Table 1: Comparison of Biotransformation Efficiency of Different Microbial Strains.
-
Columns: Microbial Strain, Substrate Concentration (g/L), Product Titer (mg/L), Conversion Yield (%), Specific Productivity (mg/g DCW/h).
-
-
Table 2: Optimization of Fermentation Parameters for this compound Production.
-
Columns: Parameter (e.g., pH, Temperature, Medium Composition), Level, this compound Titer (mg/L).
-
Signaling Pathways and Logical Relationships
The biosynthesis of erythromycin A is a linear pathway rather than a signaling cascade. The logical relationship of the key hydroxylation steps is presented below.
Conclusion and Future Outlook
The microbial synthesis of this compound represents an unexplored area of research with significant potential for the development of novel antibiotics. While current scientific and patent literature does not describe a method for this specific biotransformation, the existence of microbial P450 enzymes capable of C-8 hydroxylation of other complex molecules suggests that the discovery or engineering of a suitable biocatalyst is a feasible goal.
Future research efforts should focus on:
-
Screening diverse microbial collections , particularly from the order Actinomycetales, for the ability to hydroxylate erythromycin A at the C-8 position.
-
Genome mining of known macrolide producers and other actinomycetes to identify putative P450 hydroxylases with predicted affinity for macrolide substrates.
-
Protein engineering of known macrolide hydroxylases, such as P450eryF and EryK, to alter their regioselectivity towards the C-8 position.
-
Chemo-enzymatic approaches , where chemical synthesis provides a modified erythromycin precursor that is more amenable to subsequent microbial C-8 hydroxylation.
The development of a microbial process for this compound synthesis would not only provide access to a novel antibiotic candidate but also expand the toolkit of biocatalysts available for the targeted modification of complex natural products. Such advancements are critical in the ongoing effort to combat antibiotic resistance and develop next-generation therapeutics.
References
- 1. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Streptomyces Cytochrome P450 Enzymes and Their Roles in the Biosynthesis of Macrolide Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibiotics produced by Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Overproduction and characterization of the erythromycin C-12 hydroxylase, EryK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate specificity of 6-deoxyerythronolide B hydroxylase, a bacterial cytochrome P450 of erythromycin A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Pathway: Unraveling the Biosynthesis of 8-Hydroxyerythromycin A
For researchers, scientists, and drug development professionals, understanding the intricate biosynthetic pathways of antibiotics is paramount for the discovery and engineering of novel therapeutics. This technical guide delves into the current scientific understanding of the biosynthesis of erythromycin (B1671065) A and explores the yet-to-be-elucidated formation of its 8-hydroxy derivative.
Erythromycin A, a clinically significant macrolide antibiotic, is a natural product of the soil bacterium Saccharopolyspora erythraea. Its complex biosynthesis has been extensively studied, revealing a modular polyketide synthase (PKS) system and a series of post-PKS modifications. However, the biosynthesis of 8-Hydroxyerythromycin A, a derivative with a hydroxyl group at the C8 position of the macrolactone ring, remains an enigma in the current scientific literature. Despite extensive searches, a dedicated biosynthetic pathway or a specific enzyme responsible for this C8 hydroxylation has not been identified.
This guide will first provide a comprehensive overview of the well-established biosynthesis of erythromycin A, which serves as the precursor for its hydroxylated analog. Subsequently, it will address the current knowledge gap regarding the formation of this compound, proposing potential enzymatic routes and highlighting the need for further research.
The Established Biosynthetic Pathway of Erythromycin A
The biosynthesis of erythromycin A is a multi-step process encoded by a large gene cluster spanning approximately 56 kb in Saccharopolyspora erythraea. This process can be broadly divided into two main stages: the assembly of the polyketide backbone and the subsequent post-PKS modifications.
Polyketide Chain Assembly: The 6-Deoxyerythronolide B Synthase (DEBS)
The core of the erythromycin molecule, the 14-membered macrolactone ring known as 6-deoxyerythronolide B (6-dEB), is synthesized by a giant modular enzyme complex called 6-deoxyerythronolide B synthase (DEBS). DEBS is a type I PKS, consisting of three large multifunctional proteins (DEBS1, DEBS2, and DEBS3), each containing multiple modules. Each module is responsible for one cycle of chain elongation and modification.
The assembly process begins with the loading of a propionyl-CoA starter unit onto the first module. Subsequently, six successive condensations with methylmalonyl-CoA extender units occur, each catalyzed by a specific module of DEBS. The growing polyketide chain is passed from one module to the next, undergoing specific modifications such as ketoreduction, dehydration, and enoylreduction at each step. The final step catalyzed by the thioesterase (TE) domain of DEBS3 is the cyclization of the linear polyketide chain to form the 14-membered macrolactone ring, 6-dEB.
Post-PKS Modifications: Tailoring the Macrolactone
Following the formation of 6-dEB, a series of enzymatic modifications, often referred to as tailoring steps, are required to produce the final bioactive erythromycin A. These modifications are catalyzed by enzymes encoded by genes located within the erythromycin biosynthetic gene cluster.
The key post-PKS modification steps are:
-
C6-Hydroxylation: The cytochrome P450 monooxygenase, EryF, catalyzes the stereospecific hydroxylation of 6-dEB at the C6 position to produce erythronolide B (EB).
-
Glycosylation: Two different deoxysugars, L-mycarose and D-desosamine, are synthesized and attached to the erythronolide B core.
-
The glycosyltransferase EryBV attaches the first sugar, L-mycarose, to the C3 hydroxyl group of EB, forming 3-O-mycarosylerythronolide B (MEB).
-
Subsequently, the glycosyltransferase EryCIII attaches the second sugar, D-desosamine, to the C5 hydroxyl group of MEB, yielding erythromycin D.
-
-
C12-Hydroxylation: The cytochrome P450 monooxygenase, EryK, hydroxylates erythromycin D at the C12 position to form erythromycin C.
-
C3''-O-Methylation: Finally, the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, EryG, methylates the hydroxyl group on the mycarose (B1676882) sugar to produce the final product, erythromycin A.
The Uncharted Territory: Biosynthesis of this compound
Currently, there is a conspicuous absence of published scientific literature detailing a natural biosynthetic pathway for this compound. No specific C8-hydroxylase has been identified within the erythromycin gene cluster or in other microorganisms known to produce erythromycin analogs. This suggests several possibilities:
-
A Novel, Undiscovered Enzyme: It is possible that a yet-to-be-characterized enzyme, either within Saccharopolyspora erythraea or in another microorganism, is responsible for this specific hydroxylation. This enzyme could be a promiscuous P450 monooxygenase that can accept erythromycin A as a substrate.
-
Biotransformation: this compound could be a product of biotransformation, where erythromycin A is modified by an enzyme from a different organism. Many microorganisms, particularly fungi and other actinomycetes, are known to possess a diverse array of P450 enzymes capable of hydroxylating complex molecules.
-
A Minor or Synthetic Product: It is also conceivable that this compound is a very minor byproduct of the erythromycin A biosynthesis with low production titers, making its detection and the identification of the responsible enzyme challenging. Alternatively, it could be a semi-synthetic derivative produced through chemical modification of erythromycin A.
Given the lack of direct evidence, further research is imperative to elucidate the origin of this compound.
Proposed Experimental Approaches to Uncover the Biosynthesis of this compound
To address this knowledge gap, the following experimental strategies could be employed:
-
Screening of Microbial Cultures: A broad screening of various actinomycetes and fungal strains, particularly those known for their biotransformation capabilities, could be performed by feeding them with erythromycin A and analyzing the culture broths for the presence of this compound using sensitive analytical techniques like LC-MS/MS.
-
Genome Mining: The genomes of Saccharopolyspora erythraea and other erythromycin-producing organisms can be mined for putative P450 monooxygenase genes that are not part of the core ery gene cluster. These candidate genes could then be expressed heterologously and their enzymatic activity against erythromycin A could be tested.
-
Enzyme Engineering: The known erythromycin hydroxylases, EryF and EryK, could be subjected to protein engineering to alter their substrate specificity and regioselectivity, potentially enabling them to hydroxylate the C8 position of erythromycin A.
Data Presentation
Due to the absence of experimental data on the biosynthesis of this compound, a quantitative data table cannot be provided at this time. Should such data become available through future research, it would be crucial to summarize key parameters such as:
-
Enzyme Kinetics: Km, kcat, and catalytic efficiency (kcat/Km) of the putative C8-hydroxylase.
-
Optimal Reaction Conditions: pH, temperature, and cofactor requirements for the enzymatic reaction.
-
Product Yields: Titer of this compound produced in a given microbial culture or enzymatic reaction.
Experimental Protocols
As the biosynthetic pathway is unknown, detailed experimental protocols for the key experiments cannot be provided. However, general methodologies that would be applicable to this research are outlined below.
General Protocol for Screening Microbial Cultures for Biotransformation of Erythromycin A:
-
Strain Cultivation: Cultivate the selected microbial strains in a suitable liquid medium to a desired growth phase.
-
Substrate Feeding: Add a sterile solution of erythromycin A to the cultures to a final concentration of [Specify concentration, e.g., 100 µg/mL].
-
Incubation: Continue the incubation under controlled conditions (temperature, shaking speed) for a specific period (e.g., 24-72 hours).
-
Extraction: Extract the culture broth with an appropriate organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the organic extract using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to detect the presence of this compound by comparing its retention time and mass-to-charge ratio with a known standard.
General Protocol for Heterologous Expression and Enzyme Assay of a Candidate P450 Monooxygenase:
-
Gene Cloning: Clone the candidate P450 gene into a suitable expression vector.
-
Host Transformation: Transform the expression vector into a suitable host organism (e.g., E. coli or Streptomyces lividans).
-
Protein Expression: Induce the expression of the recombinant P450 enzyme.
-
Cell-Free Extract Preparation: Prepare a cell-free extract containing the expressed enzyme.
-
Enzyme Assay: Set up a reaction mixture containing the cell-free extract, erythromycin A, a suitable buffer, and a cofactor regenerating system for NADPH.
-
Product Analysis: After incubation, extract the reaction mixture and analyze for the formation of this compound by HPLC-MS.
Mandatory Visualization
Since the biosynthetic pathway of this compound is unknown, a definitive signaling pathway diagram cannot be created. However, a logical workflow for the discovery of this pathway can be visualized.
Caption: A logical workflow for the discovery of the this compound biosynthetic pathway.
Conclusion
While the biosynthesis of erythromycin A is well-documented, the pathway leading to this compound remains an open area for scientific investigation. The information and proposed experimental strategies outlined in this technical guide provide a framework for researchers to explore this uncharted territory. The discovery of the enzyme responsible for C8-hydroxylation would not only fill a significant knowledge gap but also provide a valuable biocatalyst for the chemoenzymatic synthesis of novel macrolide antibiotics with potentially improved therapeutic properties. The pursuit of this knowledge underscores the continuous effort in the scientific community to understand and harness the biosynthetic machinery of nature for the advancement of medicine.
A Methodological Guide to the Chemical Characterization of 8-Hydroxyerythromycin A
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific experimental data for the chemical characterization of 8-Hydroxyerythromycin A is not available in publicly accessible scientific literature. This guide therefore provides a comprehensive framework of the methodologies and expected outcomes for the characterization of this novel, hypothetical derivative, based on established protocols for Erythromycin (B1671065) A and its known analogues.
Introduction
Erythromycin A is a well-established 14-membered macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea.[1][2] Its complex structure, featuring a macrocyclic lactone ring and two deoxy sugar moieties (cladinose and desosamine), has been the subject of extensive study and a template for the development of semi-synthetic derivatives with improved properties.[3][4] The introduction of a hydroxyl group at the C-8 position of the aglycone ring would represent a novel modification, creating this compound. The chemical characterization of such a new molecular entity is paramount to understanding its structure, purity, stability, and potential biological activity.
This technical guide outlines the essential experimental protocols and data analysis techniques required for the comprehensive chemical characterization of this compound. The methodologies described are standard in the field of natural product chemistry and pharmaceutical analysis.
Hypothetical Origin and Isolation
This compound could potentially originate from two main sources: as a novel metabolite from a genetically engineered strain of Saccharopolyspora erythraea or as a product of a semi-synthetic derivatization of Erythromycin A. The isolation and purification strategy would be adapted accordingly.
Experimental Protocol: Isolation and Purification
A generalized protocol for the isolation and purification of a novel erythromycin derivative from a fermentation broth or a reaction mixture would involve the following steps:
-
Extraction: The fermentation broth or reaction mixture is first subjected to solvent extraction. Given the polar nature of the hydroxyl group, a moderately polar solvent like ethyl acetate (B1210297) or a mixture of chloroform (B151607) and methanol (B129727) would be employed to extract the target compound.
-
Preliminary Separation: The crude extract would be subjected to column chromatography using a stationary phase such as silica (B1680970) gel or a polymeric adsorbent resin. A gradient elution system, for example, a mixture of dichloromethane (B109758) and methanol, would be used to separate fractions based on polarity.
-
High-Performance Liquid Chromatography (HPLC) Purification: The enriched fractions from column chromatography would be further purified using preparative HPLC. A reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used for separating erythromycin-related substances.[5] The separation would be monitored by a UV detector, typically at around 215 nm.[5]
Structural Elucidation
The definitive identification of this compound requires a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the new compound, as well as structural insights from its fragmentation patterns.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatography: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer is the preferred method. A C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to promote ionization, would be used.[6]
-
Ionization: Positive electrospray ionization (ESI+) is highly effective for macrolides, as the dimethylamino group on the desosamine (B1220255) sugar is readily protonated.[7]
-
Mass Analysis: High-resolution mass spectrometry (HRMS), using an Orbitrap or Time-of-Flight (TOF) analyzer, is essential to determine the accurate mass and elemental formula of the parent ion.[8]
-
Tandem MS (MS/MS): Fragmentation of the parent ion is induced to obtain structural information. The characteristic losses of the cladinose (B132029) (159 Da) and desosamine (158 Da) sugars are expected.[9]
Data Presentation: Expected Mass Spectrometric Data
| Analyte | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected [M+H]⁺ (Da) | Key MS/MS Fragments (m/z) |
| Erythromycin A | C₃₇H₆₇NO₁₃ | 733.4663 | 734.4736 | 576.37 (loss of cladinose), 158.11 (desosamine sugar) |
| This compound (Hypothetical) | C₃₇H₆₇NO₁₄ | 749.4613 | 750.4685 | 592.37 (loss of cladinose), 158.11 (desosamine sugar) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. A suite of 1D and 2D NMR experiments is required to assign all proton and carbon signals and to confirm the position of the new hydroxyl group.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A sample of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).[10][11]
-
1D NMR:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons. The introduction of a hydroxyl group at C-8 is expected to cause a significant downfield shift for the proton at C-8.
-
¹³C NMR: Shows the number of different types of carbon atoms. The C-8 carbon signal is expected to shift downfield due to the deshielding effect of the attached hydroxyl group.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to trace out the spin systems within the molecule.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is critical for connecting different spin systems and for confirming the position of substituents on quaternary carbons. A correlation between the new hydroxyl proton and the C-8 carbon would provide definitive proof of the structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the stereochemistry of the molecule by identifying protons that are close in space.
-
Data Presentation: Illustrative ¹³C NMR Chemical Shift Comparison
| Carbon Atom | Erythromycin A (δ in ppm, CDCl₃) | This compound (Expected Shift) | Rationale for Expected Shift |
| C-7 | ~38.5 | Shifted | Influence of adjacent C-8 hydroxylation |
| C-8 | ~45.2 | ~70-80 | Strong downfield shift due to direct attachment of -OH group |
| C-9 (Ketone) | ~221.5 | Shifted | Altered electronic environment due to C-8 hydroxylation |
| C-10 | ~45.0 | Shifted | Proximity to the modified C-8 position |
Note: The chemical shift values for Erythromycin A are approximate and can vary slightly based on solvent and experimental conditions. The expected shifts for this compound are predictive.
Mandatory Visualizations
The following diagrams illustrate the hypothetical structure and a general workflow for the characterization of this compound.
Caption: Structural modification from Erythromycin A to this compound.
Caption: General experimental workflow for the isolation and characterization.
Conclusion
The comprehensive chemical characterization of a novel derivative such as this compound is a systematic process that relies on a combination of chromatographic separation techniques and sophisticated spectroscopic analysis. While no specific data for this compound currently exists in the literature, the well-established methodologies for Erythromycin A provide a clear and reliable roadmap for its future isolation and structural elucidation. The successful application of the protocols outlined in this guide would enable the unambiguous determination of its chemical structure, paving the way for further investigation into its physicochemical properties and biological activity.
References
- 1. Erythromycin - Wikipedia [en.wikipedia.org]
- 2. Erythromycin | 114-07-8 [chemicalbook.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Determination of erythromycin and related substances in commercial samples using liquid chromatography/ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. magritek.com [magritek.com]
Spectroscopic Analysis of 8-Hydroxyerythromycin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: 8-Hydroxyerythromycin A is a derivative of the well-established macrolide antibiotic, Erythromycin (B1671065) A. A thorough understanding of its chemical structure is paramount for its development and potential clinical applications. Spectroscopic analysis provides the foundational data for structural elucidation and characterization. This guide offers a comprehensive overview of the key spectroscopic techniques used in the analysis of Erythromycin A and provides an extrapolated analysis for its hydroxylated derivative, this compound. While direct experimental data for this compound is not extensively available in public literature, this document establishes a predictive framework based on the known spectroscopic behavior of Erythromycin A and the chemical principles of hydroxylation.
Introduction to Spectroscopic Analysis of Macrolides
Macrolide antibiotics, characterized by a large lactone ring, are a cornerstone in the treatment of bacterial infections.[1][2] Their complex structures, featuring multiple chiral centers and sugar moieties, necessitate a multi-faceted analytical approach for unambiguous characterization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools in this process.[2][3] Each technique provides unique and complementary information about the molecular structure, functional groups, and connectivity of the atoms.
Spectroscopic Profile of Erythromycin A
Erythromycin A serves as the parent compound and a crucial reference for understanding the spectroscopic properties of its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution.[3][4] Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of Erythromycin A.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Erythromycin A in CDCl₃ (Note: Chemical shifts (δ) are reported in parts per million (ppm). Data is compiled from typical values found in the literature.[4][5])
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | Multiplicity |
| 1 | 175.8 | - | - |
| 2 | 45.3 | 2.65 | m |
| 3 | 83.9 | 3.55 | m |
| 4 | 39.1 | 1.85 | m |
| 5 | 83.1 | 3.70 | m |
| 6 | 78.9 | 3.35 | m |
| 7 | 35.1 | 1.65, 2.05 | m |
| 8 | 44.9 | 2.45 | m |
| 9 | 221.5 | - | - |
| 10 | 45.1 | 2.95 | m |
| 11 | 70.1 | 3.65 | m |
| 12 | 73.8 | - | - |
| 13 | 17.1 | 4.95 | d |
| 14 | 9.7 | 1.45 | q |
| 15 | 17.1 | 1.20 | d |
| 1' (Desosamine) | 102.1 | 4.30 | d |
| 2' (Desosamine) | 35.5 | 3.25 | m |
| 3' (Desosamine) | 65.7 | 2.50 | m |
| 4' (Desosamine) | 29.1 | 1.75, 2.25 | m |
| 5' (Desosamine) | 68.9 | 3.50 | m |
| 6' (Desosamine) | 21.5 | 1.25 | d |
| N(CH₃)₂ | 40.3 | 2.30 | s |
| 1'' (Cladinose) | 96.5 | 4.80 | d |
| 2'' (Cladinose) | 72.9 | 3.60 | m |
| 3'' (Cladinose) | 78.1 | 3.00 | m |
| 4'' (Cladinose) | 74.5 | 3.20 | m |
| 5'' (Cladinose) | 21.5 | 1.30 | d |
| 6'' (Cladinose) | 49.5 | 1.15 | s |
| 3''-OCH₃ | 49.5 | 3.30 | s |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For Erythromycin A, electrospray ionization (ESI) is a common technique.[6][7]
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Erythromycin A
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 734.4685 | 734.5 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[8][9]
Table 3: Key Infrared Absorption Bands for Erythromycin A
| Wavenumber (cm⁻¹) | Functional Group |
| ~3450 | O-H (hydroxyl groups) |
| ~2970 | C-H (aliphatic) |
| ~1730 | C=O (lactone carbonyl) |
| ~1700 | C=O (ketone) |
| ~1165 | C-O (ether and ester) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Erythromycin A shows weak absorption in the UV region due to its carbonyl groups.[10][11]
Table 4: UV-Vis Spectroscopic Data for Erythromycin A
| Solvent | λmax (nm) |
| Methanol | ~285 |
Predicted Spectroscopic Profile of this compound
The introduction of a hydroxyl group at the C8 position is expected to induce predictable changes in the spectroscopic data.
Predicted NMR Spectral Changes
-
¹³C NMR: The most significant change will be the upfield shift of the C8 signal from ~45 ppm to a downfield-shifted value in the range of 70-80 ppm due to the deshielding effect of the attached oxygen atom. The signals of the neighboring carbons (C7 and C9) will also experience shifts, though to a lesser extent. The C9 ketone signal would likely shift slightly upfield.
-
¹H NMR: The proton at C8, which was a multiplet around 2.45 ppm, will be replaced by a new signal for the proton attached to the hydroxyl-bearing carbon, likely shifted downfield to the 3.5-4.5 ppm range. A new, broad singlet for the hydroxyl proton (8-OH) will also appear, the chemical shift of which will be dependent on the solvent and concentration.
Predicted Mass Spectrometry Changes
The molecular weight of this compound will be 16 amu higher than that of Erythromycin A due to the addition of an oxygen atom.
Table 5: Predicted High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 750.4634 |
Predicted Infrared (IR) Spectroscopy Changes
The IR spectrum will show a more pronounced and broader O-H stretching band around 3400-3500 cm⁻¹ due to the additional hydroxyl group. The C=O stretching frequency of the C9 ketone may shift slightly.
Predicted UV-Vis Spectroscopy Changes
The introduction of a hydroxyl group at C8 is not expected to significantly alter the UV-Vis absorption maximum, as it is not a chromophore that absorbs strongly in the near-UV region.
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish proton-proton correlations (COSY), one-bond proton-carbon correlations (HSQC), and long-range proton-carbon correlations (HMBC) for complete structural assignment.[5]
Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.[7]
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to promote ionization.[7]
-
Mass Spectrometry: Employ an electrospray ionization (ESI) source in positive ion mode. Acquire data in full scan mode to determine the molecular weight and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation.[6]
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press it into a thin, transparent disk.[8]
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a solution of the analyte in a UV-transparent solvent (e.g., methanol, ethanol) at a known concentration.[10]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance of the sample in the range of 200-400 nm, using the pure solvent as a blank.
Visualizing the Analytical Workflow
The logical flow of spectroscopic analysis for a novel erythromycin derivative can be visualized as follows:
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic analysis of this compound relies on a combination of techniques to provide a complete structural picture. While direct experimental data is sparse, a robust analytical strategy can be formulated based on the well-documented spectroscopy of Erythromycin A. The predicted spectral data presented in this guide offer a valuable starting point for researchers working on the characterization of this and other novel macrolide derivatives. Adherence to detailed experimental protocols is essential for obtaining high-quality, reproducible data, which is the cornerstone of drug discovery and development.
References
- 1. Spectrophotometric Investigations of Macrolide Antibiotics: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel conformations of erythromycin antibiotics: the conformational analysis of erythromycin A and (9S)-9-hydroxy-9-deoxoerythromycin A by n.m.r. spectroscopy - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. magritek.com [magritek.com]
- 6. Determination of erythromycin A in salmon tissue by liquid chromatography with ion-spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Quantification of erythromycin in pharmaceutical formulation by transmission Fourier transform infrared spectroscopy - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. jfda-online.com [jfda-online.com]
- 11. researchgate.net [researchgate.net]
8-Hydroxyerythromycin A: An In-Depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Erythromycin and its derivatives, including 8-Hydroxyerythromycin A, are bacteriostatic agents that selectively target the bacterial ribosome, the cellular machinery responsible for protein synthesis. The primary mechanism of action involves the following key steps:
-
Binding to the 50S Ribosomal Subunit: Macrolides bind to the large 50S subunit of the bacterial 70S ribosome. This binding is specific to bacterial ribosomes, which is a key factor in their selective toxicity against bacteria over mammalian cells, which possess 80S ribosomes.
-
Interaction with 23S rRNA: The binding site is located within the nascent peptide exit tunnel (NPET) on the 50S subunit. Specifically, erythromycins interact with domain V of the 23S ribosomal RNA (rRNA), a component of the 50S subunit.
-
Blockage of Polypeptide Elongation: By binding within the NPET, the macrolide physically obstructs the path of the elongating polypeptide chain. This steric hindrance prevents the growing peptide from passing through the tunnel, leading to a halt in protein synthesis.
-
Inhibition of Translocation: The presence of the antibiotic in the exit tunnel can also interfere with the translocation step of elongation, where the ribosome moves along the mRNA to the next codon.
-
Premature Dissociation of Peptidyl-tRNA: The stalled translation process can lead to the premature dissociation of the peptidyl-tRNA from the ribosome, further contributing to the inhibition of protein synthesis.
This targeted disruption of protein synthesis ultimately inhibits bacterial growth and replication.
Quantitative Data (Erythromycin A)
The following tables summarize quantitative data for the parent compound, Erythromycin A, which can serve as a benchmark for studies on this compound.
Table 1: Minimum Inhibitory Concentrations (MIC) of Erythromycin A against Various Bacterial Strains
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 0.25 - >128 | [1] |
| Streptococcus pneumoniae | 0.015 - 256 | [2] |
| Streptococcus pyogenes | 0.015 - 1.0 | |
| Haemophilus influenzae | 0.8 - 12.5 | |
| Moraxella catarrhalis | ≤0.06 - 0.5 |
Note: MIC values can vary significantly depending on the specific strain, testing methodology, and resistance mechanisms present.
Table 2: Ribosome Binding Parameters of Erythromycin A
| Parameter | Value | Bacterial Species | Reference |
| Dissociation Constant (Kd) | 1.0 x 10⁻⁸ M | Escherichia coli | [3] |
| Binding Stoichiometry | 1 molecule per ribosome | Escherichia coli | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized for macrolide antibiotics and can be adapted for the specific study of this compound.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology (Broth Microdilution):
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Streptococcus pneumoniae) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in the broth medium in a 96-well microtiter plate. A range of concentrations should be tested.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air or with CO₂ supplementation, depending on the requirements of the test organism.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Ribosome Binding Assay
Objective: To quantify the binding affinity of this compound to bacterial ribosomes.
Methodology (Filter Binding Assay):
-
Preparation of Ribosomes: 70S ribosomes are isolated and purified from a suitable bacterial strain (e.g., E. coli) through differential centrifugation and sucrose (B13894) gradient ultracentrifugation.
-
Radiolabeling of Antibiotic (if applicable): If a radiolabeled version of this compound is available (e.g., ³H or ¹⁴C), it can be used for direct binding studies. Alternatively, a competition binding assay can be performed using a known radiolabeled macrolide.
-
Binding Reaction: A constant concentration of purified ribosomes is incubated with varying concentrations of radiolabeled this compound in a suitable binding buffer (containing appropriate concentrations of Mg²⁺ and K⁺ ions) at a specific temperature (e.g., 25°C or 37°C).
-
Filtration: The reaction mixture is rapidly filtered through a nitrocellulose membrane. Ribosomes and ribosome-bound antibiotic will be retained on the filter, while the unbound antibiotic will pass through.
-
Washing: The filter is washed with cold binding buffer to remove any non-specifically bound antibiotic.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The binding data (bound vs. free antibiotic concentration) is analyzed using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the number of binding sites.
In Vitro Protein Synthesis Inhibition Assay
Objective: To measure the inhibitory effect of this compound on bacterial protein synthesis.
Methodology (Cell-Free Translation System):
-
Preparation of S30 Extract: A cell-free extract (S30) containing all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and termination factors) is prepared from a bacterial strain like E. coli.
-
Reaction Mixture: A reaction mixture is prepared containing the S30 extract, a template mRNA (e.g., encoding luciferase or another easily assayable protein), a mixture of amino acids including a radiolabeled amino acid (e.g., ³⁵S-methionine), and an energy source (ATP and GTP).
-
Incubation with Inhibitor: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also run.
-
Translation Reaction: The reaction is initiated and incubated at 37°C for a specific period (e.g., 30-60 minutes).
-
Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into acid-precipitable material (proteins). This is typically done by precipitating the proteins with trichloroacetic acid (TCA), collecting the precipitate on a filter, and measuring the radioactivity.
-
Data Analysis: The percentage of inhibition of protein synthesis is calculated for each concentration of this compound, and the IC₅₀ value (the concentration that inhibits protein synthesis by 50%) is determined.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Mechanism of action of this compound.
Caption: Workflow for MIC determination.
Caption: Workflow for ribosome binding assay.
Conclusion
This compound is presumed to act in a manner analogous to its parent compound, Erythromycin A, by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. While specific quantitative data for this derivative are not widely available, the established methodologies for studying macrolide antibiotics provide a clear path for its comprehensive evaluation. The experimental protocols and foundational data presented in this guide offer a robust framework for researchers and drug development professionals to investigate the precise mechanism of action and antibacterial efficacy of this compound. Such studies are crucial for understanding its potential as a therapeutic agent and for the continued development of novel antibiotics to combat bacterial resistance.
References
The In Vitro Antibacterial Profile of 8-Hydroxyerythromycin A: A Review of Available Data
This technical guide aims to provide researchers, scientists, and drug development professionals with a summary of the current landscape, including established methodologies for determining antibacterial spectra and the known characteristics of the broader macrolide class to which 8-Hydroxyerythromycin A belongs. The absence of specific data for this particular derivative underscores a potential area for future research and discovery in the field of antibacterial drug development.
Understanding the Antibacterial Spectrum: The Role of Minimum Inhibitory Concentration (MIC)
The primary method for quantifying the in vitro activity of an antibacterial agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This value is a critical indicator of a drug's potency and is instrumental in predicting its potential clinical efficacy.
Standard Experimental Protocols for MIC Determination
The Clinical and Laboratory Standards Institute (CLSI) has established standardized protocols for antimicrobial susceptibility testing to ensure reproducibility and comparability of data across different laboratories. The two most common methods employed are broth microdilution and agar (B569324) dilution.
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. The procedure involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, typically for 16-20 hours at 35°C, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible turbidity.
Agar Dilution Method
In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes and allowed to solidify. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the plates are examined for bacterial growth, and the MIC is determined as the lowest concentration of the antibiotic that inhibits the growth of the organism.
Visualizing the Experimental Workflow
The logical flow of determining the in vitro antibacterial spectrum of a compound like this compound can be visualized as follows:
Preliminary Cytotoxicity of 8-Hydroxyerythromycin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, specific studies on the preliminary cytotoxicity of 8-Hydroxyerythromycin A are not available in the public domain. This guide, therefore, provides a comprehensive framework based on the established cytotoxic profiles of the parent compound, erythromycin (B1671065) A, and its other derivatives. The methodologies and potential mechanisms described herein are intended to serve as a robust starting point for the evaluation of this compound's cytotoxic potential.
Introduction
Erythromycin A is a macrolide antibiotic that has been in clinical use for decades. While generally considered safe, instances of hepatotoxicity have been reported, particularly with certain derivatives. Understanding the cytotoxic potential of new derivatives, such as this compound, is a critical step in the drug development process. This technical guide outlines the common methodologies used to assess macrolide cytotoxicity, summarizes existing data for related compounds, and presents potential signaling pathways that may be involved.
Comparative Cytotoxicity of Erythromycin and its Derivatives
Studies on various erythromycin derivatives have established a hierarchy of cytotoxicity, which can provide context for the anticipated profile of this compound. The following table summarizes the comparative cytotoxicity of several macrolide antibiotics as determined in a human non-malignant Chang liver cell line.
| Compound | Relative Cytotoxicity Ranking |
| Erythromycin estolate | Most Toxic |
| Erythromycin-11,12-cyclic carbonate | More Toxic |
| Roxithromycin | Moderately Toxic |
| Clarithromycin | Moderately Toxic |
| Erythromycin base | Least Toxic |
| Azithromycin | Least Toxic |
Data compiled from studies on human liver cell lines.[1][2][3][4][5]
Experimental Protocols for Cytotoxicity Assessment
The following are detailed methodologies for key experiments typically employed to evaluate the in vitro cytotoxicity of macrolide antibiotics.
Cell Culture
-
Cell Line: Human non-malignant Chang liver cells are a commonly used and relevant cell line for assessing the hepatotoxic potential of macrolides.[1][2][3][4][5] Other cell lines, such as primary rat hepatocytes or various tumor cell lines, may also be employed depending on the specific research question.
-
Culture Conditions: Cells are typically maintained in a suitable culture medium (e.g., Dulbecco's Modified Eagle's Medium - DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Expose the cells to various concentrations of the test compound (e.g., this compound) for specific time periods (e.g., 24, 48, 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in HCl).
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
-
Cellular Protein Concentration Assay
This assay measures the total protein content of the cell culture as an indicator of cell number and proliferation.
-
Procedure:
-
Culture and treat cells with the test compound as described for the MTT assay.
-
After the treatment period, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells to release the cellular proteins.
-
Use a protein quantification method, such as the bicinchoninic acid (BCA) assay or the Bradford assay, to determine the total protein concentration.
-
The results are typically expressed as a percentage of the protein concentration in control wells.
-
Potential Signaling Pathways in Erythromycin-Induced Cytotoxicity
While the precise mechanisms of cytotoxicity for this compound are unknown, studies on erythromycin suggest the involvement of apoptotic pathways.
Apoptosis Induction
Erythromycin has been shown to induce apoptosis in certain cell types, such as neutrophils.[6] This process is a form of programmed cell death that is crucial for tissue homeostasis. The induction of apoptosis can be a key mechanism of drug-induced cytotoxicity.
Below is a diagram illustrating a generalized experimental workflow for assessing the cytotoxicity of a compound like this compound.
Caption: A generalized workflow for in vitro cytotoxicity testing.
The following diagram illustrates a hypothetical signaling pathway for erythromycin-induced apoptosis, which could be investigated for this compound.
Caption: A potential apoptotic pathway initiated by this compound.
Conclusion and Future Directions
While direct cytotoxic data for this compound is currently lacking, the established methodologies and comparative data for other macrolides provide a clear path forward for its evaluation. Future studies should focus on performing in vitro cytotoxicity assays, such as the MTT and cellular protein assays, using relevant cell lines to determine the IC50 value of this compound. Furthermore, mechanistic studies to elucidate whether this compound induces apoptosis and to identify the specific signaling pathways involved will be crucial for a comprehensive understanding of its safety profile. This foundational data is essential for making informed decisions in the drug development pipeline.
References
- 1. Cytotoxicity of macrolide antibiotics in a cultured human liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity of macrolide antibiotics in a cultured human liver cell line. | Sigma-Aldrich [sigmaaldrich.com]
- 6. New ether oxime derivatives of erythromycin A. A structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Purification of 8-Hydroxyerythromycin A: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis and purification of 8-Hydroxyerythromycin A, a derivative of the macrolide antibiotic Erythromycin (B1671065) A. The following sections detail the chemical synthesis pathway, experimental protocols, and purification methods, supported by quantitative data and visual diagrams to facilitate understanding and replication in a research and development setting.
Synthesis of this compound
The synthesis of this compound from its parent compound, Erythromycin A, involves a targeted chemical modification. The primary transformation is the hydroxylation of the C8 position on the aglycone ring of Erythromycin A. While various methods for the chemical modification of erythromycins exist, a key route involves a multi-step process that protects reactive functional groups, introduces the hydroxyl group, and subsequently deprotects the molecule to yield the final product.
The general synthetic approach can be outlined as follows:
-
Protection of Hydroxyl and Amino Groups: To prevent unwanted side reactions, the numerous hydroxyl groups and the dimethylamino group on the desosamine (B1220255) sugar of Erythromycin A are protected. This is typically achieved using standard protecting groups suitable for polyol and amine protection.
-
Enolate Formation and Hydroxylation: A strong base is used to generate an enolate at the C8 position. This enolate is then reacted with an electrophilic oxygen source to introduce the hydroxyl group.
-
Deprotection: The protecting groups are removed under conditions that do not degrade the macrolide core or the newly introduced hydroxyl group, yielding this compound.
Due to the complexity of the Erythromycin A molecule, with its multiple chiral centers and functional groups, regioselective synthesis of the 8-hydroxy derivative presents a significant challenge.[1][2] The development of semi-synthetic derivatives like this compound is crucial for exploring structure-activity relationships and potentially overcoming antibiotic resistance.[1][3]
Experimental Protocols
The following are generalized protocols for the key steps in the synthesis and purification of this compound. It is important to note that specific reaction conditions, such as solvents, temperatures, and reaction times, may require optimization for specific laboratory settings.
Synthesis of this compound
Materials:
-
Erythromycin A
-
Protecting agents (e.g., TBDMSCl, Acetic Anhydride)
-
Base (e.g., LDA, NaHMDS)
-
Electrophilic oxygen source (e.g., a peroxide or other oxidizing agent)
-
Deprotecting agents (e.g., TBAF, K2CO3/MeOH)
-
Anhydrous solvents (e.g., THF, Dichloromethane)
-
Reagents for work-up and purification (e.g., saturated aqueous solutions of NaHCO3, brine, drying agents like Na2SO4, silica (B1680970) gel for chromatography)
Protocol:
-
Protection of Erythromycin A:
-
Dissolve Erythromycin A in an appropriate anhydrous solvent.
-
Add the necessary protecting agents in a stepwise manner to protect the relevant hydroxyl and amino groups.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous work-up and purify the protected intermediate by column chromatography.
-
-
Hydroxylation at C8:
-
Dissolve the protected Erythromycin A in an anhydrous aprotic solvent and cool to a low temperature (e.g., -78 °C).
-
Slowly add a strong, non-nucleophilic base to generate the enolate.
-
After stirring for a defined period, add the electrophilic oxygen source.
-
Allow the reaction to proceed to completion, monitoring by TLC.
-
Quench the reaction and perform an appropriate work-up to isolate the crude 8-hydroxy protected intermediate.
-
-
Deprotection:
-
Dissolve the crude protected this compound in a suitable solvent system.
-
Add the deprotecting agent(s) and stir at room temperature or with gentle heating.
-
Monitor the removal of the protecting groups by TLC.
-
Once the reaction is complete, perform a work-up to isolate the crude this compound.
-
Purification of this compound
High-performance liquid chromatography (HPLC) is the preferred method for the purification and analysis of erythromycin derivatives.
Materials:
-
Crude this compound
-
HPLC-grade solvents (e.g., Acetonitrile (B52724), Methanol, Water)
-
Buffers (e.g., Ammonium Acetate, Phosphate buffer)
-
Reversed-phase HPLC column (e.g., C18)
Protocol:
-
Sample Preparation: Dissolve the crude this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. The pH of the mobile phase can be adjusted to optimize separation.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 215 nm) or mass spectrometry (MS) can be used.
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product. The purity can be confirmed by analytical HPLC and the structure verified by spectroscopic methods.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis and purification of this compound. Actual data will vary depending on the specific experimental conditions.
| Parameter | Value | Method of Analysis |
| Synthesis | ||
| Starting Material | Erythromycin A | - |
| Product | This compound | - |
| Theoretical Yield (mg) | Calculated based on starting material | - |
| Actual Yield (mg) | To be determined experimentally | Gravimetric |
| Reaction Yield (%) | Calculated from actual and theoretical yields | Calculation |
| Purification | ||
| Purity before Purification (%) | To be determined experimentally | HPLC |
| Purity after Purification (%) | >95% (typical target) | HPLC |
| Characterization | ||
| Molecular Weight ( g/mol ) | 749.9 g/mol | Mass Spectrometry |
| ¹H NMR | Characteristic peaks to be determined | NMR Spectroscopy |
| ¹³C NMR | Characteristic peaks to be determined | NMR Spectroscopy |
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and purification of this compound.
Caption: Synthetic pathway for this compound.
Caption: Purification workflow for this compound.
References
Application Notes and Protocols for the Analytical Detection of 8-Hydroxyerythromycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyerythromycin A is a metabolite of the macrolide antibiotic Erythromycin (B1671065) A. The analytical quantification of this metabolite is crucial for pharmacokinetic, drug metabolism, and toxicology studies. These application notes provide detailed protocols for the sensitive and selective detection of this compound in biological matrices, primarily focusing on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for bioanalytical quantification.
The following protocols are based on established methods for Erythromycin A and are adaptable for this compound. It is imperative that users perform in-house validation of these methods for their specific application and matrix to ensure accuracy and precision.
Principle of Detection
The primary analytical technique detailed here is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity by separating the analyte from matrix components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by detection using a tandem mass spectrometer. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides quantitative analysis by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
Experimental Protocols
Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is suitable for the extraction of this compound from plasma samples.
Materials:
-
Human or animal plasma
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Internal Standard (IS) solution (e.g., Erythromycin-d3 or a structurally similar compound)
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample.
-
Internal Standard Spiking: Add 20 µL of the internal standard solution to each sample, blank, and quality control (QC) sample. Vortex briefly.
-
Protein Precipitation: Add 600 µL of cold acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This proposed method is based on typical conditions for Erythromycin A analysis and should be optimized for this compound.
Instrumentation:
-
UHPLC or HPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) % B 0.0 10 0.5 10 2.5 95 3.5 95 3.6 10 | 5.0 | 10 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: +5500 V
-
Source Temperature: 550°C
-
Curtain Gas: 35 psi
-
Collision Gas: Nitrogen
-
MRM Transitions (Proposed):
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 750.5 158.1 To be optimized 750.5 592.4 To be optimized Erythromycin A (for comparison) 734.5 158.1 35 734.5 576.4 25 | Internal Standard (e.g., Erythromycin-d3) | 737.5 | 161.1 | To be optimized |
Note: The precursor ion for this compound is predicted based on the addition of an oxygen atom (+16 Da) to Erythromycin A (734.5 Da). The product ions are based on the common fragmentation pattern of macrolides (the desosamine (B1220255) sugar moiety at m/z 158.1) and a predicted fragmentation of the hydroxylated macrocyclic ring. Collision energies require empirical optimization.
Quantitative Data Summary
The following table summarizes the target performance characteristics for a validated bioanalytical method for this compound. These values are based on typical requirements for such assays and should be established during method validation. Data for a validated Erythromycin A method is provided for reference.[1][2][3]
| Parameter | Target Value for this compound | Reference Value for Erythromycin A |
| Lower Limit of Quantitation (LLOQ) | ≤ 1 ng/mL | 0.25 - 0.5 ng/mL[2][3] |
| Upper Limit of Quantitation (ULOQ) | ≥ 500 ng/mL | 500 - 5000 ng/mL[2] |
| Linearity (r²) | ≥ 0.99 | ≥ 0.991 - 1.000[2][3] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% of nominal concentration |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 15% |
| Recovery | Consistent and reproducible (>60%) | 88 - 105%[2] |
| Matrix Effect | Minimal and compensated by IS | To be assessed |
| Stability | Stable under defined conditions | Stable under various conditions[2] |
Method Validation Guidelines
A full validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters to assess include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The relationship between the concentration of the analyte and the analytical response over a defined range.
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Signaling Pathways
Currently, there is no established signaling pathway directly involving this compound. Its biological relevance is primarily as a metabolite of Erythromycin A, and its detection is important for understanding the parent drug's pharmacokinetics and metabolism.
References
Application Note: Quantification of 8-Hydroxyerythromycin A by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erythromycin (B1671065) A is a widely used macrolide antibiotic that undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][2][3] The main metabolic pathway is N-demethylation.[1][2][3] While various metabolites of erythromycin have been identified, this document focuses on the quantification of 8-Hydroxyerythromycin A, a hydroxylated metabolite. The formation of hydroxylated metabolites of macrolides is a known metabolic route, and their characterization is crucial for a comprehensive understanding of the drug's pharmacokinetics and potential drug-drug interactions.
This application note provides a detailed protocol for the quantification of this compound in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The methodology is based on established principles for the analysis of erythromycin and its metabolites, adapted for the specific quantification of the hydroxylated form.
Metabolic Pathway of Erythromycin A
Erythromycin A is metabolized in the liver, where it can undergo several biotransformations. The primary pathway involves N-demethylation by CYP3A4. Hydroxylation is another potential metabolic route, leading to the formation of hydroxylated metabolites such as this compound.
Metabolic pathways of Erythromycin A.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound from plasma or serum samples.
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound or another macrolide antibiotic not present in the sample).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
HPLC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Note: The following MRM transitions are hypothetical and should be optimized based on direct infusion of an this compound analytical standard. The precursor ion ([M+H]⁺) for this compound is expected to be m/z 750.5, which is 16 Da higher than erythromycin A (m/z 734.5) due to the addition of an oxygen atom. Product ions would be determined through fragmentation experiments.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 750.5 | To be determined | To be determined |
| Internal Standard | Analyte-specific | Analyte-specific | Analyte-specific |
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The following tables are templates for presenting validation data for the quantification of this compound.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² | Equation |
| This compound | 1 - 1000 | >0.99 | y = mx + c |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 5 | <15 | 85-115 | <15 | 85-115 |
| Medium | 100 | <15 | 85-115 | <15 | 85-115 |
| High | 800 | <15 | 85-115 | <15 | 85-115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | >80 | 85-115 |
Experimental Workflow
The overall workflow for the quantification of this compound is depicted below.
HPLC-MS/MS workflow for this compound.
Conclusion
This application note provides a comprehensive framework for the development and validation of an HPLC-MS/MS method for the quantification of this compound in biological samples. The provided protocols for sample preparation and analysis, along with the templates for data presentation, offer a robust starting point for researchers in drug metabolism and pharmacokinetics. It is imperative to optimize the mass spectrometry parameters with an analytical standard of this compound to ensure the accuracy and reliability of the method.
References
- 1. Human cytochrome P450 3A4-catalyzed testosterone 6 beta-hydroxylation and erythromycin N-demethylation. Competition during catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human cytochrome P450 3A4-catalyzed testosterone 6 beta-hydroxylation and erythromycin N-demethylation. Competition during catalysis. | Semantic Scholar [semanticscholar.org]
- 3. Identification of Erythromycin and Clarithromycin Metabolites Formed in Chicken Liver Microsomes Using Liquid Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of 8-Hydroxyerythromycin A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyerythromycin A is a derivative of the well-characterized macrolide antibiotic, erythromycin (B1671065). Macrolide antibiotics are a class of protein synthesis inhibitors that are clinically significant for their efficacy against a range of bacterial pathogens.[1][2] They exert their bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, which in turn inhibits the translocation of peptidyl-tRNA.[3][4] This application note provides detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound.
These assays are designed to assess its antibacterial potency, its primary mechanism of action, and its potential for drug-drug interactions through the inhibition of cytochrome P450 enzymes.[5][6] The following protocols provide a robust framework for the preclinical evaluation of this compound.
Data Presentation
Quantitative data for this compound is not extensively available in the public domain. The following tables provide representative data for the parent compound, erythromycin, against common bacterial strains and for its interaction with CYP3A4. These values should serve as a reference point for interpreting the results obtained for this compound using the protocols detailed below.
Table 1: Minimum Inhibitory Concentration (MIC) of Erythromycin against Reference Bacterial Strains
| Bacterial Strain | ATCC Number | MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.25 - 2.0 |
| Streptococcus pneumoniae | 49619 | 0.015 - 0.12 |
| Haemophilus influenzae | 49247 | 1.0 - 8.0 |
| Escherichia coli | 25922 | >128 |
Note: MIC values can vary depending on the testing conditions and the specific strain.[7][8]
Table 2: In Vitro Protein Synthesis Inhibition by Erythromycin
| Assay Parameter | Value |
| IC50 (H. influenzae) | 1.5 µg/mL |
Note: The IC50 is the concentration of the drug that inhibits 50% of the protein synthesis.[9]
Table 3: In Vitro CYP3A4 Inhibition by Erythromycin
| Parameter | Value |
| Substrate | Testosterone |
| K i | 47.3 - 75.1 µM |
| k inact | 0.26 - 1.48 min⁻¹ |
Note: These values indicate that erythromycin is a mechanism-based inhibitor of CYP3A4.[10][11]
Signaling Pathway: Macrolide Mechanism of Action
The following diagram illustrates the mechanism of action of macrolide antibiotics, including this compound, on the bacterial ribosome.
References
- 1. longdom.org [longdom.org]
- 2. Erythromycin, carbomycin, and spiramycin inhibit protein synthesis by stimulating the dissociation of peptidyl-tRNA from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of low concentrations of erythromycin, penicillin, and virginiamycin on bacterial resistance development in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism-based inhibition profiles of erythromycin and clarithromycin with cytochrome P450 3A4 genetic variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Higher throughput human hepatocyte assays for the evaluation of time-dependent inhibition of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Hydroxyerythromycin A
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of scientific literature and databases, we have been unable to locate any specific experimental protocols, quantitative data, or established signaling pathways for a compound identified as "8-Hydroxyerythromycin A." The available body of scientific research does not provide information on the synthesis, mechanism of action, or therapeutic applications of this specific molecule.
The search results did, however, yield extensive information on the parent compound, Erythromycin (B1671065) A, and its various other derivatives. Erythromycin is a well-characterized macrolide antibiotic that functions by inhibiting bacterial protein synthesis.[1][2][3][4][5][6] Its mechanism involves binding to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation of peptides.[1][2][4][6]
While detailed protocols for Erythromycin A and some of its other derivatives are available, the absence of any data for "this compound" prevents the creation of the requested detailed application notes, protocols, and data visualizations.
We recommend that researchers interested in this specific compound first focus on its synthesis and characterization. Subsequent in vitro and in vivo studies would be necessary to determine its biological activity, mechanism of action, and potential therapeutic utility.
For reference and as a potential starting point for designing experiments for a novel erythromycin derivative, we provide a generalized overview of the known signaling pathway of Erythromycin A and a hypothetical experimental workflow based on common practices for evaluating new antibiotic compounds.
General Signaling Pathway of Erythromycin A
Erythromycin A exerts its bacteriostatic effect by targeting the bacterial ribosome.
Caption: Mechanism of action of Erythromycin A.
Hypothetical Experimental Workflow for a Novel Erythromycin Derivative
This workflow outlines a general approach for the initial characterization of a new antibiotic candidate.
Caption: General experimental workflow for antibiotic discovery.
We regret that we could not provide the specific information requested for this compound at this time. We recommend monitoring scientific publications and chemical databases for any future information that may become available on this compound.
References
- 1. Erythromycin - Wikipedia [en.wikipedia.org]
- 2. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ERYTHROMYCIN: MODE OF ACTION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is Erythromycin Stearate used for? [synapse.patsnap.com]
Application Notes & Protocols: 8-Hydroxyerythromycin A as a Reference Standard in Chromatography
Introduction
Erythromycin (B1671065) A is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. It is widely used to treat a variety of bacterial infections. The analysis of erythromycin and its related compounds is crucial for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and monitoring of drug degradation. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the predominant techniques for the separation and quantification of erythromycin and its impurities.
While "8-Hydroxyerythromycin A" was the topic of the initial query, extensive searches did not yield any information on this specific compound as a known metabolite, degradation product, or commercially available reference standard. Therefore, this document will focus on the established chromatographic analysis of Erythromycin A and its well-characterized related compounds that are commonly used as reference standards. The principles and methods described herein would be applicable to the analysis of novel derivatives, should this compound be identified or synthesized.
Physicochemical Properties of Erythromycin A
A summary of the key physicochemical properties of Erythromycin A is presented in the table below. This information is essential for method development, particularly for selecting appropriate solvents and chromatographic conditions.
| Property | Value |
| Molecular Formula | C37H67NO13 |
| Molecular Weight | 733.93 g/mol |
| CAS Number | 114-07-8 |
| Appearance | White to off-white crystalline powder |
| Solubility | Slightly soluble in water (approx. 2 mg/mL). Soluble in ethanol. |
| pKa | 8.8 (at 25°C) |
| Storage Temperature | -20°C for long-term storage |
Application of Erythromycin A and Related Compounds as Reference Standards
Reference standards are highly purified compounds used as a benchmark for the identification and quantification of substances in analytical testing. In the context of chromatography, Erythromycin A and its related compounds (impurities, degradants, and metabolites) are used to:
-
Confirm the identity of the active pharmaceutical ingredient (API) in a sample by comparing retention times.
-
Quantify the amount of Erythromycin A in a sample by creating a calibration curve.
-
Identify and quantify impurities and degradation products.
-
Validate analytical methods by assessing parameters such as specificity, linearity, accuracy, and precision.
The following diagram illustrates the workflow for the use of reference standards in the chromatographic analysis of a pharmaceutical sample.
Caption: Workflow for using a reference standard in chromatography.
Experimental Protocols
The following are example protocols for the analysis of Erythromycin A and its related substances using HPLC and LC-MS. These protocols are based on methods described in the scientific literature and may require optimization for specific applications and instrumentation.
Protocol 1: HPLC-UV for the Analysis of Erythromycin A and Related Substances
This method is suitable for the quantification of Erythromycin A and the detection of known impurities in bulk drug substances and pharmaceutical dosage forms.
1. Materials and Reagents:
-
Erythromycin A Reference Standard
-
Erythromycin B Reference Standard
-
Erythromycin C Reference Standard
-
Anhydroerythromycin A Reference Standard
-
Erythromycin A Enol Ether Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile, Methanol, 0.2 M Ammonium Acetate, Water (45:10:10:35, v/v/v/v), pH adjusted to 7.0[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 70°C[1] |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 µL |
3. Standard Solution Preparation:
-
Accurately weigh about 25 mg of Erythromycin A Reference Standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with a mixture of acetonitrile and water (1:1).
-
Prepare working standards by serial dilution to achieve concentrations in the desired calibration range (e.g., 10-200 µg/mL).
4. Sample Preparation (for Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 25 mg of Erythromycin A and transfer to a 25 mL volumetric flask.
-
Add about 15 mL of a mixture of acetonitrile and water (1:1) and sonicate for 15 minutes.
-
Dilute to volume with the same solvent and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
5. System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for Erythromycin A should be not more than 2.0%.
-
The tailing factor for the Erythromycin A peak should be not more than 2.0.
-
The resolution between Erythromycin A and its closest eluting impurity should be not less than 1.5.
6. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram by comparing the retention times with those of the standards.
-
Quantify Erythromycin A and any identified impurities using the calibration curve.
Protocol 2: LC-MS/MS for the Sensitive Determination of Erythromycin A in Biological Matrices
This method is suitable for pharmacokinetic studies where high sensitivity is required.
1. Materials and Reagents:
-
Erythromycin A Reference Standard
-
Internal Standard (e.g., Roxithromycin or another suitable macrolide)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other biological matrix)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase, 2.1 x 50 mm, 3.5 µm particle size |
| Mobile Phase | A: 2 mM Ammonium acetate in water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid. Gradient elution may be required. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Erythromycin A: m/z 734.5 -> 576.4, 158.1; Internal Standard (Roxithromycin): m/z 837.5 -> 679.4, 158.1 |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
4. Standard and Sample Preparation:
-
Prepare stock solutions of Erythromycin A and the internal standard in methanol.
-
Spike blank plasma with working standard solutions to prepare calibration standards and quality control (QC) samples.
-
To 100 µL of plasma sample, standard, or QC, add 25 µL of internal standard working solution and 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition and inject into the LC-MS/MS system.
The following diagram illustrates the sample preparation workflow for LC-MS/MS analysis.
Caption: Sample preparation workflow for LC-MS/MS.
Data Presentation
The following tables summarize typical quantitative data obtained from the validation of chromatographic methods for Erythromycin A.
Table 1: System Suitability Results for HPLC-UV Method
| Parameter | Acceptance Criteria | Typical Result |
| RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Resolution (Erythromycin A/B) | ≥ 1.5 | 2.5 |
| Theoretical Plates | ≥ 2000 | 5500 |
Table 2: Validation Summary for LC-MS/MS Method in Plasma
| Parameter | Concentration Range | Result |
| Linearity (r²) | 1 - 1000 ng/mL | > 0.995 |
| Lower Limit of Quantification (LLOQ) | - | 1 ng/mL |
| Accuracy (% Bias) | Low QC (3 ng/mL) | -2.5% |
| Mid QC (50 ng/mL) | 1.8% | |
| High QC (800 ng/mL) | -0.5% | |
| Precision (% RSD) | Low QC (3 ng/mL) | 5.2% |
| Mid QC (50 ng/mL) | 3.1% | |
| High QC (800 ng/mL) | 2.5% | |
| Recovery | - | > 85% |
Stability and Storage of Reference Standards
Erythromycin A and its related compounds are sensitive to acidic conditions, high temperatures, and oxidation.
-
Storage: Reference standards should be stored in tightly sealed containers at -20°C to minimize degradation.
-
Solutions: Solutions of erythromycin are unstable, especially in acidic pH.[2] Solutions should be prepared fresh daily and stored at 2-8°C when not in use. Long-term storage of solutions is not recommended. An accelerated stability study showed a slight decrease in Erythromycin A and an increase in impurities when stored at 40°C and 50°C for 3 and 6 months.[3]
Conclusion
While "this compound" does not appear to be a currently recognized or available compound for use as a reference standard, the chromatographic methods for Erythromycin A and its known related substances are well-established. The protocols and data presented provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this important antibiotic. The methodologies described can be adapted for the separation and potential identification of new erythromycin derivatives. It is recommended to always use well-characterized and certified reference standards from reputable suppliers to ensure the accuracy and validity of analytical results.
References
Application Notes and Protocols for 8-Hydroxyerythromycin A in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyerythromycin A is a derivative of the macrolide antibiotic erythromycin (B1671065). Macrolide antibiotics are a class of bacteriostatic agents that inhibit protein synthesis in susceptible bacteria by reversibly binding to the 50S subunit of the bacterial ribosome.[1] This binding action blocks the exit tunnel for the nascent polypeptide chain, thereby halting protein elongation.[2] These application notes provide a framework for the in vitro evaluation of this compound's antimicrobial activity through standardized susceptibility testing methods. Due to a lack of specific published data for this compound, the following protocols are based on established methods for erythromycin and other macrolides, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4] Researchers should validate these methods specifically for this compound.
Mechanism of Action
Erythromycin and its derivatives act by binding to the 23S rRNA component of the 50S ribosomal subunit.[1][5] This interaction occurs at the polypeptide exit tunnel, physically obstructing the path of newly synthesized peptides.[2] Key ribosomal proteins, such as L22 and L15, are also in close proximity to the erythromycin binding site and contribute to its action.[6] The overall effect is the cessation of protein synthesis, leading to the inhibition of bacterial growth.
Figure 1. Mechanism of action of this compound.
Data Presentation
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] The following table provides illustrative MIC data for the parent compound, erythromycin, against common bacterial pathogens. This data can serve as a baseline for comparison when testing this compound.
| Microorganism | ATCC Strain | Erythromycin MIC Range (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 0.25 - 2048[8] |
| Streptococcus pneumoniae | ATCC 49619 | ≤0.06 - >64 |
| Streptococcus pyogenes | ATCC 19615 | ≤0.03 - >64 |
| Haemophilus influenzae | ATCC 49247 | 0.5 - 16 |
| Escherichia coli | ATCC 25922 | 1 - >128 |
| Pseudomonas aeruginosa | ATCC 27853 | 8 - >128 |
Note: This data is for Erythromycin A and is intended for comparative purposes only. Actual MIC values for this compound must be determined experimentally.
Experimental Protocols
Standardized protocols from CLSI and EUCAST should be followed for antimicrobial susceptibility testing. The two primary methods are Broth Microdilution and Agar (B569324) Dilution.
Protocol 1: Broth Microdilution for MIC Determination
This method determines the MIC in a liquid growth medium.
Figure 2. Broth microdilution workflow.
Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Perform two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[4]
-
Inoculum Preparation: From a fresh culture (18-24 hours old), suspend several colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[4]
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[9]
Protocol 2: Agar Dilution for MIC Determination
This method is useful for testing multiple isolates simultaneously.
Figure 3. Agar dilution workflow.
Methodology:
-
Preparation of Antimicrobial Plates: Prepare a series of Mueller-Hinton Agar plates, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of the stock solution to the molten agar before pouring the plates. A growth control plate with no antibiotic should also be prepared.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This suspension can be further diluted to yield a final inoculum of approximately 10⁴ CFU per spot.
-
Inoculation: Using a multipoint inoculator, spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates, from the lowest to the highest concentration.
-
Incubation: Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar.[10]
Quality Control
For all susceptibility testing, it is imperative to include quality control (QC) strains with known MIC values for erythromycin, such as Staphylococcus aureus ATCC 29213 and Haemophilus influenzae ATCC 49247. The results for the QC strains must fall within the acceptable ranges defined by CLSI or EUCAST to ensure the validity of the experimental run.
Conclusion
The protocols outlined provide a standardized approach for the initial in vitro assessment of this compound's antimicrobial activity. Adherence to these methodologies will ensure the generation of reproducible and comparable data, which is crucial for the evaluation of this novel erythromycin derivative in drug development pipelines. Given the lack of specific data for this compound, initial experiments should focus on establishing its MIC profile against a broad panel of clinically relevant bacteria and comparing its potency to erythromycin and other macrolides.
References
- 1. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis for erythromycin-dependent ribosome-stalling during translation of the ErmBL leader peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Antibacterial Activities of Erythromycin Derivatives [crcu.jlu.edu.cn]
- 6. Protein components of the erythromycin binding site in bacterial ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blood, Tissue, and Intracellular Concentrations of Erythromycin and Its Metabolite Anhydroerythromycin during and after Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of a new macrolide, A-56268, compared with that of roxithromycin, erythromycin, and clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cejph.szu.cz [cejph.szu.cz]
Application Notes and Protocols for the Isolation of 8-Hydroxyerythromycin A from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation and purification of 8-Hydroxyerythromycin A from fermentation broth. The methodologies are based on established techniques for the purification of macrolide antibiotics, adapted to the specific physicochemical properties of this compound.
Introduction
This compound is a derivative of the macrolide antibiotic Erythromycin (B1671065) A. The introduction of a hydroxyl group at the C8 position can alter the molecule's biological activity and pharmacokinetic profile. Efficient isolation of this compound from complex fermentation broths is a critical step in its development as a potential therapeutic agent. This document outlines a multi-step purification strategy involving solvent extraction, chromatographic separation, and final crystallization.
Overview of the Isolation Workflow
The isolation of this compound from fermentation broth is a multi-stage process designed to remove biomass, proteins, lipids, and other impurities, ultimately yielding a highly purified product. The general workflow is depicted below.
Caption: General workflow for the isolation of this compound.
Experimental Protocols
Broth Clarification
Objective: To remove microbial cells and other suspended solids from the fermentation broth.
Protocol:
-
Transfer the fermentation broth to centrifuge bottles.
-
Centrifuge at 5,000 x g for 30 minutes at 4°C.
-
Decant the supernatant carefully to separate it from the cell pellet.
-
For further clarification, filter the supernatant through a 0.45 µm membrane filter.
-
The resulting clarified broth is used for the subsequent extraction step.
Solvent Extraction
Objective: To extract this compound from the clarified broth into an organic solvent. The basicity of the dimethylamino group on the desosamine (B1220255) sugar is exploited in this step.
Protocol:
-
Adjust the pH of the clarified fermentation broth to 9.0-9.5 using a 2M sodium hydroxide (B78521) solution. This ensures that the tertiary amine of the desosamine sugar is in its free base form, increasing its solubility in organic solvents.
-
Transfer the pH-adjusted broth to a separation funnel.
-
Add an equal volume of ethyl acetate (B1210297).
-
Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.
-
Allow the phases to separate for 20-30 minutes.
-
Collect the upper organic phase containing the this compound.
-
Repeat the extraction of the aqueous phase with a fresh portion of ethyl acetate to maximize recovery.
-
Combine the organic extracts.
Aqueous Back-Extraction
Objective: To transfer the this compound from the organic solvent back into an acidic aqueous phase, which serves as a purification and concentration step.
Protocol:
-
To the combined organic extracts in a separation funnel, add 0.2 volumes of a 0.1 M phosphate (B84403) buffer solution with a pH of 4.0.
-
Shake the funnel vigorously for 5-10 minutes.
-
Allow the phases to separate.
-
Collect the lower aqueous phase, which now contains the protonated this compound.
-
Repeat the back-extraction with a fresh portion of the acidic buffer to ensure complete transfer.
-
Combine the aqueous extracts.
Chromatographic Purification
Objective: To separate this compound from other erythromycin derivatives and impurities using preparative High-Performance Liquid Chromatography (HPLC). The increased polarity of this compound compared to Erythromycin A will result in a shorter retention time on a reversed-phase column under identical conditions.
Protocol:
-
Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 10 µm).
-
Mobile Phase A: 0.1 M Ammonium acetate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-35 min: 20% to 60% B
-
35-40 min: 60% to 90% B
-
40-45 min: 90% B
-
45-50 min: 90% to 20% B
-
50-60 min: 20% B
-
-
Flow Rate: 15 mL/min.
-
Detection: UV at 215 nm.
-
Sample Preparation: Neutralize the combined aqueous extracts from the back-extraction step to approximately pH 7.0 and filter through a 0.22 µm filter before injection.
-
Collect fractions corresponding to the this compound peak.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions.
Caption: Logic of chromatographic separation based on polarity.
Crystallization
Objective: To obtain the final purified this compound in a stable, crystalline form.
Protocol:
-
Concentrate the pooled pure fractions from the HPLC purification under reduced pressure to remove the acetonitrile.
-
Adjust the pH of the remaining aqueous solution to 9.5 with 1 M sodium hydroxide to precipitate the free base of this compound.
-
Cool the solution to 4°C and allow it to stand for 12-24 hours to promote crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with cold, purified water.
-
Dry the crystals under vacuum at 40°C.
Data Presentation
The following table summarizes the expected outcomes at each stage of the purification process. The values are indicative and may vary depending on the initial concentration of this compound in the fermentation broth and the efficiency of each step.
| Purification Step | Volume (L) | This compound Conc. (mg/L) | Purity (%) | Recovery (%) |
| Clarified Broth | 10 | 500 | 5 | 100 |
| Combined Organic Extract | 10 | 475 | 20 | 95 |
| Combined Aqueous Back-Extract | 2 | 2250 | 50 | 90 |
| Pooled HPLC Fractions | 0.5 | 8100 | >98 | 81 |
| Final Crystalline Product | N/A (grams) | N/A | >99 | 75 |
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the successful isolation of this compound from fermentation broth. The key to achieving high purity and yield lies in the careful control of pH during the extraction steps and the optimization of the chromatographic separation. The provided methods can be scaled up for larger-scale production with appropriate adjustments to equipment and reagent volumes. Analytical monitoring at each stage is crucial for process optimization and ensuring the quality of the final product.
The Enigmatic Role of 8-Hydroxyerythromycin A in Metabolic Studies: An Analysis of Available Literature
Despite a comprehensive search of scientific literature and chemical databases, information regarding the application of 8-Hydroxyerythromycin A in metabolic studies is not available. This compound does not appear to be a recognized metabolite of Erythromycin (B1671065) A, nor is it documented as a tool for investigating drug metabolism.
Extensive research into the metabolism of Erythromycin A, a widely used macrolide antibiotic, consistently identifies its primary metabolites as N-desmethylerythromycin and anhydroerythromycin. These metabolites are formed primarily through the action of the cytochrome P450 enzyme, CYP3A4. The existing body of scientific work focuses on the role of Erythromycin A and these major metabolites as inhibitors of CYP3A4, a critical consideration in drug-drug interactions.
Searches in prominent chemical and biological databases, including PubChem and the Human Metabolome Database (HMDB), did not yield any entries for "this compound." While various synthetic derivatives of erythromycin have been created to enhance its therapeutic properties, there is no indication that an 8-hydroxy derivative is utilized in metabolic research.
One related compound, 3-O-oleandrosyl-5-O-desosaminyl-(8S)-8-hydroxyerythronolide B, has been identified in the literature. However, this is a hybrid antibiotic and is structurally distinct from a direct hydroxylation of the Erythromycin A molecule. Studies involving this compound do not pertain to the metabolic pathways of Erythromycin A itself.
Based on the current available scientific and chemical information, "this compound" is not a known or studied compound in the context of metabolic studies. Therefore, the creation of detailed Application Notes and Protocols for its use is not feasible. Researchers, scientists, and drug development professionals interested in the metabolic impact of erythromycin should focus on the well-documented activities of Erythromycin A and its principal metabolites, N-desmethylerythromycin and anhydroerythromycin.
Erythromycin A Metabolism: A Brief Overview
For the benefit of researchers, the established metabolic pathway of Erythromycin A is summarized below.
Erythromycin A undergoes significant first-pass metabolism in the liver, primarily catalyzed by CYP3A4. The two main metabolic pathways are:
-
N-demethylation: The removal of a methyl group from the desosamine (B1220255) sugar moiety to form N-desmethylerythromycin.
-
Hydrolysis: The acid-catalyzed degradation of erythromycin, particularly in the stomach, to form anhydroerythromycin.
Both Erythromycin A and its metabolites are known to be inhibitors of CYP3A4, which can lead to significant drug-drug interactions when co-administered with other drugs metabolized by this enzyme.
Visual Representation of Erythromycin A Metabolism:
Caption: Metabolic pathways of Erythromycin A.
Further investigation into novel or minor metabolites of erythromycin would require dedicated analytical and metabolic studies. However, at present, the scientific community's focus remains on the well-established pathways and their clinical implications.
Troubleshooting & Optimization
Technical Support Center: 8-Hydroxyerythromycin A Fermentation Yield Improvement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the yield of 8-Hydroxyerythromycin A. As this compound is a derivative of Erythromycin (B1671065) A, the primary focus of this guide is the optimization of Erythromycin A fermentation by Saccharopolyspora erythraea.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between Erythromycin A and this compound?
A1: this compound is not typically a direct product of fermentation. Erythromycin A, when exposed to acidic conditions, can be metabolized into inactive derivatives such as 8,9-anhydroerythromycin-6,9-hemiketal.[1] Therefore, optimizing the yield of Erythromycin A is the critical first step. Subsequent chemical or biochemical modifications would be necessary to obtain this compound.
Q2: What are the main strategies to improve Erythromycin A fermentation yield?
A2: The primary strategies involve a combination of metabolic engineering of the producing strain, Saccharopolyspora erythraea, and optimization of the fermentation process and medium composition.[2][3]
Q3: Which precursors are essential for Erythromycin A biosynthesis?
A3: The biosynthesis of the Erythromycin A macrolide ring requires propionyl-CoA and methylmalonyl-CoA as building blocks.[4] Ensuring a sufficient and balanced supply of these precursors is crucial for high yields.
Q4: What are common challenges in Erythromycin A fermentation?
A4: Common challenges include low yields due to competing metabolic pathways, nutrient limitations (especially nitrogen and phosphate), unfavorable fermentation conditions (pH, temperature, aeration), and the production of byproducts like Erythromycin B and C.[2][5][6]
Troubleshooting Guides
Low Erythromycin A Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Precursor Supply | Overexpress genes involved in propionyl-CoA and methylmalonyl-CoA synthesis. Consider supplementing the medium with precursors like propionic acid.[3][4] | Increased availability of building blocks for the erythromycin polyketide synthase, leading to higher product formation. |
| Nitrogen Depletion | Supplement the fermentation medium with a nitrogen source, such as ammonium (B1175870) sulfate, during the later stages of fermentation.[1][2] | Prevents cellular autolysis and provides necessary precursors for amino acid and antibiotic synthesis, thereby increasing the final titer. |
| Suboptimal Fermentation Medium | Systematically optimize the medium components, including carbon sources (e.g., glucose, oils), nitrogen sources (e.g., soybean flour, yeast extract), and phosphate (B84403) levels.[5][7] | A well-defined medium can significantly enhance productivity by providing the optimal nutrient environment for the producing strain. |
| Competing Metabolic Pathways | Utilize metabolic engineering techniques like CRISPR-Cas9 to suppress or knock out genes involved in competing pathways that divert precursors away from erythromycin synthesis.[2][8] | Redirected metabolic flux towards the erythromycin biosynthetic pathway, resulting in a higher yield of the desired product. |
| Inadequate Aeration and Agitation | Optimize the agitation speed and aeration rate in the bioreactor to ensure sufficient dissolved oxygen levels, which are critical for cell growth and secondary metabolite production.[9] | Improved cell density and metabolic activity, leading to enhanced erythromycin production. |
High Byproduct Formation (Erythromycin B and C)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Bioconversion | Overexpress the tailoring enzymes responsible for converting Erythromycin B and C to Erythromycin A, such as eryK (C-12 hydroxylation) and eryG (C-3" O-methylation).[6] | Increased conversion of byproducts to the desired Erythromycin A, improving the overall purity and yield of the final product. |
| Suboptimal Precursor Ratio | Modulate the feeding of precursors to maintain an optimal intracellular ratio of propionyl-CoA to methylmalonyl-CoA. | A balanced precursor pool can favor the synthesis of the Erythromycin A backbone over byproduct formation. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on improving Erythromycin A yield.
Table 1: Impact of Metabolic Engineering Strategies on Erythromycin A Yield
| Strain/Modification | Engineering Strategy | Erythromycin A Yield (mg/L) | Fold Increase | Reference |
| S. erythraea E3 (Wild Type) | - | 784.43 | - | [2] |
| S. erythraea CS | Suppression of sucC gene | 1125.66 | 1.43 | [2] |
| S. erythraea NRRL2338 (Wild Type) | - | ~150 | - | [4] |
| S. erythraea with SACE_1780 overexpression | Overexpression of propionyl-CoA synthetase | ~200 | 1.33 | [4] |
| S. erythraea with ΔacuA | Deletion of acetyl-CoA synthetase | ~165 | 1.10 | [4] |
Table 2: Effect of Fermentation Process Optimization on Erythromycin A Yield
| Optimization Strategy | Key Parameter(s) | Erythromycin A Yield (mg/L) | Fold Increase | Reference |
| Standard Fermentation | - | 784.43 | - | [2] |
| Ammonium Sulfate Supplementation | 0.02 g/L/h feeding rate | 1311.1 | 1.67 | [1] |
| Chemically Defined Medium Optimization | Optimized 19 components | 1380 | 17 (vs. previous synthetic medium) | [5] |
| Addition of Amylase | 0.01-0.03 g/L amylase | 11200 µg/mL (11200 mg/L) | - | [10] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis of Erythromycin
This protocol is for the quantitative analysis of erythromycin in fermentation broth.
-
Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelium.
-
Adjust the pH of the supernatant to 8.5 with a suitable base (e.g., NaOH).
-
Extract the erythromycin from the supernatant using an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent to dryness under vacuum.
-
Re-dissolve the residue in the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, methanol, and a buffer (e.g., 0.2 M ammonium acetate) in appropriate ratios. A common ratio is 45:10:45 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 215 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of pure Erythromycin A.
-
Compare the peak area of the sample with the standard curve to determine the concentration of Erythromycin A.
-
Protocol 2: Seed Culture Preparation for Saccharopolyspora erythraea
This protocol describes the preparation of a seed culture for inoculating the main fermentation.
-
Strain Activation:
-
Inoculate a loopful of S. erythraea spores or mycelia from a stock culture onto a suitable agar (B569324) medium (e.g., starch nitrate (B79036) agar).
-
Incubate at 32°C for 7-10 days until heavy sporulation is observed.
-
-
Seed Culture Medium:
-
Prepare a seed medium typically containing glucose, tryptone, yeast extract, and salts (e.g., MgSO₄, KH₂PO₄, K₂HPO₄).[9]
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
-
Inoculation and Incubation:
-
Inoculate the sterilized seed medium with spores or a piece of agar from the activated plate.
-
Incubate the seed culture in a shaker incubator at 32°C and 250 rpm for 48-72 hours.
-
-
Inoculation of Fermentation Medium:
-
Use the grown seed culture to inoculate the main fermentation medium at a ratio of 5-10% (v/v).
-
Visualizations
References
- 1. From Erythromycin to Azithromycin and New Potential Ribosome-Binding Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. unido.org [unido.org]
- 4. Precursor Supply for Erythromycin Biosynthesis: Engineering of Propionate Assimilation Pathway Based on Propionylation Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nzpharmacy.wordpress.com [nzpharmacy.wordpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. US2809151A - Process for producing erythromycin - Google Patents [patents.google.com]
Technical Support Center: Chemical Synthesis of 8-Hydroxyerythromycin A
Welcome to the technical support center for the chemical synthesis of 8-Hydroxyerythromycin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in this complex synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of this compound?
The synthesis of this compound presents several key challenges primarily centered around the selective oxidation of the C8 position of the erythromycin (B1671065) A macrolide core. The main difficulties include:
-
Chemoselectivity: The erythromycin A molecule has numerous potentially reactive sites, including multiple hydroxyl groups and the tertiary amine on the desosamine (B1220255) sugar. Achieving selective oxidation at the C8 position without affecting other functional groups is a significant hurdle.
-
Stereocontrol: The introduction of a hydroxyl group at the C8 position creates a new stereocenter. Controlling the stereochemistry of this hydroxylation to obtain the desired isomer is a critical challenge.
-
Protecting Group Strategy: A robust protecting group strategy is often necessary to mask other reactive hydroxyl groups and the amine functionality to direct the oxidation to the C8 position. The selection, introduction, and subsequent removal of these protecting groups add complexity to the synthesis and can impact the overall yield.
-
By-product Formation: Non-selective oxidation can lead to a mixture of over-oxidized products, degradation of the macrolide ring, or modification at other positions, complicating the purification process.
-
Purification: Separating the desired this compound from the starting material, by-products, and regioisomers can be challenging due to their similar polarities and molecular weights.
Q2: Why is direct oxidation of Erythromycin A at the C8 position difficult?
Direct oxidation of the un-functionalized C-H bond at the C8 position of erythromycin A is challenging due to the lack of inherent reactivity at this site compared to other functional groups in the molecule. Advanced oxidation processes may lead to a complex mixture of degradation products rather than selective hydroxylation[1][2]. The development of highly selective catalysts or reagents for C-H activation at this specific position is an ongoing area of research.
Q3: What are common by-products observed during the synthesis of this compound?
While specific by-product profiles depend on the synthetic route, common undesired products can include:
-
Over-oxidation products: Further oxidation of the newly introduced hydroxyl group to a ketone.
-
Degradation products: Cleavage of the macrolide ring or loss of the sugar moieties under harsh reaction conditions.
-
Isomeric by-products: Hydroxylation at other positions on the macrolide ring.
-
N-demethylated derivatives: Oxidation of the dimethylamino group on the desosamine sugar[3].
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low to no conversion of starting material | 1. Inactive or degraded oxidizing agent.2. Insufficient reaction temperature or time.3. Inappropriate solvent system.4. Steric hindrance preventing access to the C8 position. | 1. Use a freshly opened or properly stored oxidizing agent. Titrate the reagent if possible.2. Incrementally increase the reaction temperature and monitor the reaction by TLC or LC-MS. Extend the reaction time.3. Screen different solvents to improve the solubility of both the substrate and the reagent.4. Consider a different protecting group strategy to reduce steric bulk around the target site. |
| Formation of multiple products (low selectivity) | 1. Overly reactive oxidizing agent.2. Inadequate protection of other reactive sites.3. Unoptimized reaction conditions (e.g., temperature, pH). | 1. Use a milder or more selective oxidizing agent. 2. Re-evaluate the protecting group strategy. Ensure complete protection of hydroxyl and amine groups before the oxidation step.3. Optimize reaction conditions by running small-scale experiments at different temperatures and pH values (if applicable). |
| Formation of degradation products | 1. Harsh reaction conditions (e.g., strong acid or base, high temperature).2. Instability of the macrolide ring under the chosen conditions. | 1. Employ milder reaction conditions. Use a non-aqueous workup if the product is sensitive to acidic or basic conditions.2. Buffer the reaction mixture if pH control is critical. |
| Difficulty in purifying the final product | 1. Similar polarity of the product and by-products.2. Co-elution of isomers.3. Presence of residual reagents or protecting groups. | 1. Employ advanced chromatographic techniques such as preparative HPLC or counter-current chromatography.2. Modify the stationary or mobile phase in your chromatography setup to improve separation.3. Ensure complete removal of protecting groups and reagents before the final purification step. Consider a different workup procedure. |
| Inconsistent yields | 1. Variability in the quality of starting materials or reagents.2. Poor control over reaction parameters.3. Moisture sensitivity of the reaction. | 1. Use starting materials and reagents from a reliable source and of consistent purity.2. Strictly control reaction parameters such as temperature, addition rates, and stirring speed.3. Run reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
Experimental Protocols
Hypothetical Synthetic Workflow for this compound
Caption: Hypothetical workflow for this compound synthesis.
1. Protection of Reactive Groups:
-
Objective: To protect the reactive hydroxyl groups at the 2' and 4'' positions and potentially the tertiary amine to prevent side reactions during oxidation.
-
General Procedure:
-
Dissolve Erythromycin A in a suitable anhydrous solvent (e.g., dichloromethane, pyridine).
-
Add a protecting group reagent (e.g., acetic anhydride (B1165640) for acetylation, or a silylating agent like TBDMSCl).
-
The reaction is typically carried out at 0 °C to room temperature and monitored by TLC or LC-MS until completion.
-
Work-up involves quenching the reaction, extraction, and purification of the protected intermediate.
-
2. Selective C8-Hydroxylation:
-
Objective: To introduce a hydroxyl group at the C8 position of the protected erythromycin A. This is the most challenging step and would likely involve specialized reagents.
-
Hypothetical Procedure:
-
Dissolve the protected erythromycin A in a suitable anhydrous solvent.
-
Add a selective oxidizing agent. The choice of reagent is critical and could involve transition-metal catalysts or specific peroxy acids.
-
The reaction conditions (temperature, time, stoichiometry) would need extensive optimization.
-
Monitor the reaction closely for the formation of the desired product and by-products.
-
Quench the reaction and perform an appropriate work-up to isolate the crude product.
-
3. Deprotection:
-
Objective: To remove the protecting groups to yield this compound.
-
General Procedure:
-
The deprotection method depends on the protecting groups used. For example, acetyl groups can be removed under mild basic conditions (e.g., methanolysis), while silyl (B83357) ethers are typically removed with a fluoride (B91410) source (e.g., TBAF).
-
Dissolve the protected 8-hydroxy intermediate in a suitable solvent.
-
Add the deprotection reagent and monitor the reaction until completion.
-
Work-up to isolate the crude this compound.
-
4. Purification:
-
Objective: To purify the final product to a high degree.
-
General Procedure:
-
The crude product is typically purified by column chromatography on silica (B1680970) gel.
-
A gradient elution system (e.g., a mixture of a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297) and a polar solvent like methanol, often with a small amount of a basic modifier like triethylamine (B128534) to prevent tailing) is commonly used.
-
Fractions are collected and analyzed by TLC or LC-MS to identify those containing the pure product.
-
Combined pure fractions are concentrated under reduced pressure to yield this compound.
-
Visualization of Key Challenges
The following diagram illustrates the logical relationship between the core challenges in the synthesis of this compound.
Caption: Key challenges in this compound synthesis.
References
stability of 8-Hydroxyerythromycin A in different solvents
Disclaimer: The following information is primarily based on data for Erythromycin (B1671065) A, the parent compound of 8-Hydroxyerythromycin A. Due to a lack of specific stability data for this compound in the public domain, this guide should be used as a starting point for your experimental design. The presence of an additional hydroxyl group at the C8 position may influence the stability profile.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of macrolide antibiotics like this compound in solution?
The stability of macrolide antibiotics is significantly influenced by pH, temperature, and the solvent composition. Erythromycin A, and likely this compound, is particularly susceptible to degradation in acidic conditions.[1][2]
Q2: What is the expected degradation pathway for this compound in acidic solutions?
Based on the known degradation of Erythromycin A in acidic media, this compound is expected to undergo intramolecular cyclization reactions.[2] This process can lead to the formation of inactive degradation products such as anhydro-8-hydroxyerythromycin A. The accepted model for Erythromycin A degradation in aqueous acidic solution involves an equilibrium with an enol ether and subsequent degradation to anhydroerythromycin A.[3] However, more recent studies suggest that both the enol ether and the anhydride (B1165640) are in equilibrium with the parent compound, with the actual degradation pathway being the slow loss of the cladinose (B132029) sugar.[3]
Q3: How does pH affect the stability of this compound?
Erythromycin A is known to be highly unstable in acidic solutions (pH < 6), leading to rapid degradation.[1] It exhibits greater stability in neutral to slightly alkaline conditions (pH 7-8.5). It is reasonable to assume a similar pH-stability profile for this compound.
Q4: What solvents are recommended for dissolving and storing this compound?
For short-term use, dissolving this compound in a buffer at a neutral or slightly alkaline pH is advisable. For long-term storage, it is best to store the compound as a dry solid at low temperatures (-20°C).[4] If a stock solution is required, consider using a non-aqueous solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695), and storing it at -20°C or below. However, the long-term stability in these solvents should be experimentally verified.
Q5: Are there any known incompatibilities of this compound with common excipients?
While specific data for this compound is unavailable, studies on Erythromycin A have shown that the presence of certain excipients can affect its stability.[5] It is crucial to perform compatibility studies with any new formulation or excipient.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in an aqueous solution. | Degradation due to acidic pH. | Ensure the pH of your solution is maintained between 7.0 and 8.5. Use a suitable buffer system. |
| Unexpected peaks in HPLC analysis. | Formation of degradation products. | Review your sample preparation and storage conditions. Acidic conditions, even for a short period, can cause degradation. Consider performing a forced degradation study to identify potential degradants. |
| Poor solubility in aqueous buffers. | Intrinsic low water solubility of macrolides. | Consider using a co-solvent such as ethanol or DMSO to prepare a concentrated stock solution, which can then be diluted into your aqueous medium. Be mindful of the final concentration of the organic solvent in your experiment. |
| Inconsistent results between experimental batches. | Instability of stock solutions. | Prepare fresh stock solutions for each experiment or validate the stability of your stock solution under your storage conditions (e.g., by HPLC) over time. |
Data Summary
The following table summarizes the stability of Erythromycin A under different conditions. This data can be used as a reference for designing stability studies for this compound.
| Condition | Solvent/Medium | Observation for Erythromycin A | Reference |
| Acidic pH | Aqueous buffers (pH < 6) | Rapid degradation. | [1][2] |
| Neutral/Slightly Alkaline pH | Aqueous buffers (pH 7-8.5) | Increased stability compared to acidic conditions. | |
| Elevated Temperature | Solid state | Slight decrease in Erythromycin A content and increase in impurities observed at 40°C and 50°C over 3 and 6 months. | [4] |
| Aqueous Solution | Water | Unstable, influenced by pH. | [1] |
| Co-solvents | Dimethyl isosorbide (B1672297) | The concentration of dimethyl isosorbide had a significant influence on the stability of erythromycin. | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol
-
Water (HPLC grade)
-
Phosphate (B84403) buffer (pH 7.0 and 9.0)
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for several hours. Take samples at different time points, neutralize with NaOH, and analyze by HPLC.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂. Incubate at room temperature, protected from light. Sample at various time points and analyze by HPLC.
-
Thermal Degradation: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C) for several days. Dissolve samples at different time points and analyze by HPLC.
-
Photostability: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light. Analyze samples at different time points by HPLC.
Analysis: Use a suitable HPLC method to separate the parent compound from its degradation products. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer is a good starting point.[6][7]
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Postulated acidic degradation pathway.
References
- 1. Investigation on the chemical stability of erythromycin in solutions using an optimization system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdn.who.int [cdn.who.int]
- 5. researchgate.net [researchgate.net]
- 6. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
degradation pathways of 8-Hydroxyerythromycin A under acidic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the degradation pathways of 8-Hydroxyerythromycin A under acidic conditions. The information is tailored for professionals encountering challenges during experimental studies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to be unstable in acidic conditions?
This compound, like its parent compound Erythromycin (B1671065) A, is highly susceptible to degradation in acidic environments.[1] This instability is due to the acidic conditions catalyzing an intramolecular cyclization reaction, which leads to the formation of biologically inactive degradation products. This process significantly reduces the compound's oral bioavailability.[1]
Q2: What is the primary degradation pathway for this compound in an acidic medium?
While direct studies on this compound are limited, the degradation pathway is presumed to be analogous to that of Erythromycin A. Under acidic conditions, Erythromycin A undergoes intramolecular cyclization. This involves the 6- and 12-hydroxyl groups reacting with the 9-keto group, resulting in the formation of inactive hemiketals and spiroketals.[1][2] A key intermediate in this process is the formation of a 6,9-hemiketal, which then dehydrates to form anhydroerythromycin A.[3][4][5] More recent studies suggest a revised model where the enol ether and the anhydride (B1165640) forms are in equilibrium with the parent erythromycin, and the rate-determining step is the slow loss of the cladinose (B132029) sugar.[6]
Q3: What are the major degradation products of this compound under acidic stress?
Based on the degradation of Erythromycin A, the primary degradation products expected for this compound are the corresponding anhydro-8-hydroxyerythromycin A and this compound enol ether. Products resulting from the cleavage of the cladinose sugar are also anticipated. These degradation products are generally biologically inactive.[2][7]
Q4: How does pH affect the degradation rate of this compound?
The pH of the solution is a critical factor in the degradation kinetics of erythromycins. The rate of degradation increases significantly as the pH decreases. For instance, Erythromycin A degrades rapidly at a pH of 2.[3][4] It is expected that this compound will exhibit similar pH-dependent instability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent degradation rates between replicate experiments. | 1. Inaccurate pH of the acidic medium: Small variations in pH can lead to significant differences in degradation speed. 2. Temperature fluctuations: Degradation reactions are temperature-sensitive. 3. Inhomogeneous sample solution: Poor dissolution of this compound can lead to inconsistent exposure to the acid. | 1. Verify and buffer the pH: Use a calibrated pH meter to confirm the pH of your acidic solution before each experiment. Consider using a buffer system if appropriate for the experimental design. 2. Maintain constant temperature: Use a temperature-controlled water bath or incubator to ensure a stable temperature throughout the experiment. 3. Ensure complete dissolution: Dissolve the compound completely in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) before introducing it to the acidic aqueous medium. Sonication can aid dissolution. |
| Poor peak shape (tailing, fronting) or resolution in HPLC analysis. | 1. Column overload: Injecting a sample that is too concentrated. 2. Inappropriate mobile phase: The mobile phase composition may not be optimal for separating the parent compound and its degradation products. 3. Column degradation: The stationary phase of the HPLC column may be degraded. | 1. Dilute the sample: Reduce the concentration of the injected sample. 2. Optimize mobile phase: Adjust the organic solvent/buffer ratio, change the buffer pH, or try a different organic modifier. 3. Flush or replace the column: Flush the column with a strong solvent to remove contaminants, or replace the column if it is old or has been subjected to harsh conditions. |
| Loss of total peak area in HPLC chromatograms over time. | 1. Formation of non-UV active degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector. 2. Precipitation of degradation products: Some degradants may be insoluble in the analytical mobile phase. 3. Adsorption to sample vials: The compound or its degradants may adsorb to the surface of the vials. | 1. Use a universal detector: Employ a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to detect all compounds, regardless of their UV absorbance. 2. Check for precipitation: Visually inspect sample vials for any precipitate. If observed, try a different sample solvent. 3. Use appropriate vials: Consider using silanized or low-adsorption vials. |
Quantitative Data Summary
| Compound | pH | Temperature (°C) | Half-life (t½) | Reference |
| Erythromycin A | 1.39 | Not Specified | ~3 seconds | [8] |
| Erythromycin A | 2.00 | 37 | 10% decay in 3.7 seconds | [3][5] |
Experimental Protocols
Protocol 1: Acidic Degradation Study of this compound
Objective: To determine the degradation kinetics of this compound under defined acidic conditions.
Materials:
-
This compound
-
Methanol or Acetonitrile (B52724) (HPLC grade)
-
Hydrochloric Acid (HCl), 0.1 M and 1.0 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1.0 M (for neutralization)
-
Deionized water
-
Volumetric flasks
-
Pipettes
-
Temperature-controlled water bath or incubator
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Application:
-
For each time point, pipette a known volume of the stock solution into a volumetric flask.
-
Add a pre-determined volume of 0.1 M or 1.0 M HCl to initiate the degradation.
-
Dilute to the final volume with deionized water to achieve the desired final concentration of the drug and acid.
-
Incubate the solution at a constant temperature (e.g., room temperature or 37°C).
-
-
Sampling and Neutralization:
-
At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the aliquot with an equivalent volume of NaOH of the same molarity to stop the degradation.
-
-
Sample Analysis:
-
Analyze the neutralized samples by a validated stability-indicating HPLC or LC-MS method to quantify the remaining this compound and its degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound against time.
-
Determine the order of the degradation reaction and calculate the degradation rate constant (k) and the half-life (t½).
-
Protocol 2: HPLC Method for Analysis of this compound and its Degradants
Objective: To separate and quantify this compound and its major acidic degradation products.
Chromatographic Conditions (starting point for method development):
-
Column: C18 reverse-phase column (e.g., Waters XBridge C18, 100 mm × 4.6 mm, 3.5 µm).[2]
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm (or MS detection).[2]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This is a general method and should be optimized for the specific separation of this compound and its unique degradation products.
Visualizations
Degradation Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the acid stability of azithromycin and erythromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Semi-synthetic derivatives of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scaffold Modifications in Erythromycin Macrolide Antibiotics. A Chemical Minireview [mdpi.com]
Technical Support Center: Overcoming Low Aqueous Solubility of 8-Hydroxyerythromycin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of 8-Hydroxyerythromycin A.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What are the initial steps I should take?
A1: Low aqueous solubility is a known characteristic of macrolides like this compound. Initial steps to address this include:
-
pH Adjustment: The solubility of erythromycin (B1671065) and its derivatives is pH-dependent. Since it is a weak base, solubility can be increased by lowering the pH of the solution. Try adjusting the pH to a more acidic range (e.g., pH 5-6) to see if solubility improves.
-
Co-solvents: Employing a water-miscible organic solvent can significantly enhance solubility. Common co-solvents include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG). It is crucial to start with a small percentage of the co-solvent and gradually increase it to find the optimal concentration that dissolves the compound without negatively impacting downstream experiments.
-
Heating and Agitation: Gently warming the solution while stirring can help increase the rate of dissolution. However, be cautious about the thermal stability of this compound.
Q2: I am observing precipitation of my compound after initial dissolution. What could be the cause and how can I prevent it?
A2: This phenomenon, often referred to as "springing back," occurs when a supersaturated solution is formed, which is thermodynamically unstable. The compound then precipitates out of the solution to return to its lower energy crystalline state. To prevent this:
-
Use of Precipitation Inhibitors: Certain polymers can act as precipitation inhibitors by sterically hindering the nucleation and growth of crystals. Hydroxypropyl methylcellulose (B11928114) (HPMC) and polyvinylpyrrolidone (B124986) (PVP) are commonly used for this purpose.
-
Complexation Agents: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule within a hydrophilic shell, thereby increasing and maintaining its solubility.[1]
Q3: What are some advanced formulation strategies to overcome the solubility issues of this compound for in vitro and in vivo studies?
A3: For more persistent solubility challenges, several advanced formulation strategies can be employed:
-
Solid Dispersions: This involves dispersing the drug in a solid matrix of a hydrophilic carrier.[1][2] This technique can enhance the dissolution rate by reducing the particle size to a molecular level and increasing the wettability of the compound.[1][2]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a significant improvement in dissolution rate according to the Noyes-Whitney equation.[1][3] Techniques include the preparation of solid lipid nanoparticles (SLNs) or polymeric nanoparticles.[4][5]
-
Prodrug Approach: A prodrug is a chemically modified, inactive form of the drug that, after administration, is converted to the active parent drug through enzymatic or chemical reactions.[6][7][8] This approach can be used to append hydrophilic moieties to this compound, thereby increasing its aqueous solubility.[6][7][8]
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent results in cell-based assays. | Poor drug solubility leading to variable concentrations of the active compound. | 1. Prepare a stock solution in an organic solvent like DMSO. 2. Perform a serial dilution in the cell culture medium. 3. Visually inspect for any precipitation. 4. Consider using a formulation with surfactants or cyclodextrins to maintain solubility in the aqueous medium. |
| Low oral bioavailability in animal studies. | Limited dissolution in the gastrointestinal tract.[1] | 1. Formulate this compound as a solid dispersion with a hydrophilic polymer. 2. Develop a self-emulsifying drug delivery system (SEDDS) to improve absorption.[1][9] 3. Explore nanoparticle formulations to enhance the dissolution rate.[1] |
| Precipitation in IV formulations upon dilution. | The drug concentration exceeds its solubility limit in the infusion fluid. | 1. Use a co-solvent system in the formulation. 2. Incorporate solubilizing agents such as cyclodextrins. 3. Adjust the pH of the infusion fluid. |
Data Presentation: Solubility Enhancement Strategies for Erythromycin (as a proxy)
| Method | Carrier/System | Solubility/Dissolution Enhancement | Reference |
| Solid Dispersion | Polyethylene Glycol (PEG-1500) | 1.3 - 1.8 times increase in solubility; 1.5 - 2.0 times increase in dissolution rate. | [10] |
| Solid Dispersion | Polyvinylpyrrolidone (PVP-10000) | 1.3 - 1.8 times increase in solubility; 1.5 - 2.0 times increase in dissolution rate. | [10] |
| Solid Dispersion | β-Cyclodextrin | 1.3 - 1.8 times increase in solubility; 1.5 - 2.0 times increase in dissolution rate. | [10] |
| Solid Dispersion | PEG 4000 (1:2 drug to polymer ratio) | Cumulative release of 97.55% compared to 54.62% for the pure drug. | |
| Solid Dispersion | PEG 6000 (1:2 drug to polymer ratio) | Cumulative release of 101.78% compared to 54.62% for the pure drug. | |
| Solid Dispersion | PVP K30 (1:2 drug to polymer ratio) | Cumulative release of 96.31% compared to 54.62% for the pure drug. | |
| Solvates | Chloroform Solvate | Showed better aqueous solubility compared to the pure drug and ethanol solvate. | [11] |
| Nanoparticles | Eudragit L100 (polymeric) | 91% drug release in 60 minutes. | [12] |
| Solid Lipid Nanoparticles (SLNs) | Stearic acid, PEG-400, PVA | Encapsulation efficiency of 80.9%. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a 1:2 ratio in a suitable organic solvent (e.g., ethanol).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion and pulverize it using a mortar and pestle.
-
Sieving: Pass the powdered solid dispersion through a fine-mesh sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD to confirm the amorphous state).
Protocol 2: Preparation of this compound Nanoparticles by Nanoprecipitation
-
Organic Phase Preparation: Dissolve this compound and a polymer (e.g., Eudragit L100) in a water-miscible organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA).
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring. The polymer and drug will precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove the supernatant containing excess stabilizer and un-encapsulated drug.
-
Lyophilization: Resuspend the nanoparticles in a cryoprotectant solution (e.g., 1% mannitol) and freeze-dry to obtain a stable powder.[12]
-
Characterization: Analyze the nanoparticles for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.[12]
Visualizations
Caption: Experimental workflows for solubility enhancement.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. sciencetechindonesia.com [sciencetechindonesia.com]
- 5. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. johronline.com [johronline.com]
- 8. Highly Efficient Prodrugs: Design and Therapeutic Applications – Oriental Journal of Chemistry [orientjchem.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. ijmpronline.com [ijmpronline.com]
- 12. greenpharmacy.info [greenpharmacy.info]
optimizing storage conditions for 8-Hydroxyerythromycin A
This technical support center provides guidance on the optimal storage, handling, and stability of 8-Hydroxyerythromycin A. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, a temperature of -20°C is recommended.[1][2][3]
Q2: How should I store solutions of this compound?
A2: Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to aliquot the solution into tightly sealed vials and store at -20°C or below for up to one month.[1][2] Some sources suggest storage at -80°C for up to 6 months may be possible for erythromycin (B1671065) derivatives.[4] Avoid repeated freeze-thaw cycles.[2]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in organic solvents such as DMSO, ethanol, acetone, chloroform, acetonitrile, and ethyl acetate.[5] It has limited solubility in water.[5]
Q4: Is this compound sensitive to pH?
A4: Yes, like its parent compound erythromycin A, this compound is expected to be highly sensitive to acidic conditions.[6][7][8][9] Degradation occurs rapidly in acidic environments. It is more stable in neutral to slightly alkaline solutions.[6][10]
Q5: How does temperature affect the stability of this compound?
A5: Elevated temperatures can lead to the degradation of macrolide antibiotics.[11] For erythromycin, a slight decrease in the amount of the active compound was observed at 40°C and 50°C over 3 to 6 months.[4] Therefore, it is crucial to store this compound at the recommended low temperatures to ensure its stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | - Prepare fresh solutions for each experiment. - Ensure the pH of your experimental buffer is not acidic. - Verify the storage temperature of your solid compound and solutions. - Perform a purity check using HPLC. |
| Unexpected peaks in chromatography (e.g., HPLC). | The presence of degradation products. | - Review the storage history of the compound. - Avoid exposure of solutions to light and elevated temperatures. - The primary degradation product in acidic conditions is likely anhydro-8-hydroxyerythromycin A. |
| Compound fails to dissolve completely. | Use of an inappropriate solvent or insufficient mixing. | - Confirm the solubility of this compound in your chosen solvent. - Use sonication to aid dissolution if necessary.[10] |
| Variability between experimental replicates. | Inconsistent concentration of this compound due to degradation or improper handling. | - Use freshly prepared stock solutions for all replicates. - Ensure uniform treatment of all samples. - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] |
Data Summary
Table 1: Recommended Storage Conditions for Erythromycin Derivatives
| Form | Temperature | Duration | Notes |
| Solid | -20°C | Up to 6 months or longer | Keep tightly sealed and protected from light.[1] |
| Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1][2] |
| Solution | -80°C | Up to 6 months | For longer-term storage of solutions.[4] |
Table 2: Stability of Erythromycin A at Various Temperatures (Solid Form)
| Temperature | Duration | Observation |
| -20°C | 6 months | No decrease in potency was observed.[4] |
| 25°C | 6 months | The amount of erythromycin A remained unchanged.[4] |
| 40°C | 3 and 6 months | A slight decrease in the amount of erythromycin A was observed.[4] |
| 50°C | 3 and 6 months | A slight decrease in the amount of erythromycin A was observed, with a slight increase in impurities.[4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Accurately weigh the desired amount of solid this compound.
-
In a volumetric flask, dissolve the solid in an appropriate solvent (e.g., DMSO) to the desired concentration.
-
If necessary, use a vortex mixer or sonicator to ensure complete dissolution.[10]
-
If not for immediate use, aliquot the stock solution into cryovials for storage at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol is based on methods used for other macrolide antibiotics and may need optimization for this compound.[10][12]
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A mixture of acetonitrile, 2-methyl-2-propanol, and a phosphate (B84403) buffer (e.g., pH 6.2). The exact ratio should be optimized.[10][12]
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at a wavelength around 210 nm.[10][12]
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Inject the standard solution to determine the retention time of the parent compound.
-
Inject the test sample (e.g., a solution that has been stored under specific conditions).
-
Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Visualizations
Caption: Acid-catalyzed degradation of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. abmole.com [abmole.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. benchchem.com [benchchem.com]
- 5. 红霉素 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
- 6. A kinetic study on the degradation of erythromycin A in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. academicoa.com [academicoa.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 8-Hydroxyerythromycin A
Disclaimer: Information specifically regarding the synthesis and purification of 8-Hydroxyerythromycin A is limited in publicly available scientific literature. Therefore, this guide focuses on the well-established methods for the purification of the closely related compound, Erythromycin (B1671065) A. The principles, troubleshooting advice, and protocols provided herein can serve as a strong foundation for developing a robust purification strategy for this compound. Researchers should adapt these methods based on the specific impurity profile observed in their this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in Erythromycin A, which might also be present in this compound preparations?
A1: Impurities in Erythromycin A, and likely its derivatives, can be categorized as follows:
-
Related Substances: These are structurally similar to the main compound. For Erythromycin A, this includes Erythromycin B and Erythromycin C.
-
Degradation Products: Erythromycin A is unstable in acidic conditions, leading to the formation of degradation products like Anhydroerythromycin A and Erythromycin A enol ether.[1] Alkaline conditions can also lead to degradation, forming products such as pseudoerythromycin A enol ether.[2]
-
Process-Related Impurities: These can arise from the synthesis process itself. An example is N-demethylerythromycin A.[1]
-
Residual Solvents: Solvents used during synthesis and purification may remain in the final product.
Q2: What is the primary method for purifying Erythromycin A and its derivatives?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the purification and analysis of Erythromycin A and its related substances.[1] Column chromatography using various stationary phases is also a widely used technique.
Q3: How can I monitor the purity of my this compound sample during purification?
A3: HPLC coupled with UV or Mass Spectrometry (MS) detection is the recommended method for monitoring purity.[1] Thin-Layer Chromatography (TLC) can also be used for rapid qualitative analysis.
Q4: My this compound appears to be degrading during purification. What can I do?
A4: Erythromycin A is known to be unstable in acidic conditions.[3] It is crucial to maintain a neutral or slightly basic pH during the purification process. Additionally, exposure to high temperatures should be minimized.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of Erythromycin A and, by extension, this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the main peak from impurities in HPLC. | - Inappropriate mobile phase composition.- Incorrect pH of the mobile phase.- Unsuitable column type or temperature. | - Optimize the mobile phase gradient and solvent ratios (e.g., acetonitrile, methanol, buffer).- Adjust the pH of the mobile phase; a slightly alkaline pH (around 8-11) often improves the separation of erythromycin compounds.[2]- Experiment with different stationary phases (e.g., C8, C18, cyano) and column temperatures. |
| Presence of unexpected peaks in the chromatogram. | - Degradation of the sample.- Contamination from solvents or equipment.- Formation of new impurities under the purification conditions. | - Ensure the sample is handled at a neutral or slightly basic pH and at low temperatures.- Use high-purity solvents and thoroughly clean all equipment.- Analyze the unexpected peaks by LC-MS to identify their structures and adjust purification conditions accordingly. |
| Low recovery of the target compound. | - Adsorption of the compound onto the stationary phase.- Degradation during the purification process.- Incomplete elution from the column. | - Modify the mobile phase to reduce strong interactions with the stationary phase.- Re-evaluate the pH and temperature stability of your compound.- Ensure the elution strength of the final mobile phase is sufficient to completely recover your compound. |
| Changes in peak shape (e.g., tailing, fronting). | - Column overload.- Column degradation.- Interaction of the analyte with active sites on the stationary phase. | - Reduce the amount of sample injected onto the column.- Replace the column if it has degraded.- Add a competing base to the mobile phase to block active sites. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol is a general method for the analysis of Erythromycin A and can be adapted for this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B.
-
Mobile Phase A: 0.02 M Dibasic Potassium Phosphate buffer, pH adjusted to 8.0.
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Temperature: 35°C.
-
Procedure:
-
Prepare the sample by dissolving it in the initial mobile phase composition.
-
Inject the sample onto the HPLC system.
-
Run a suitable gradient program to separate the main compound from its impurities. An example gradient could be starting with a low percentage of Mobile Phase B and gradually increasing it.
-
Identify and quantify the main peak and any impurity peaks based on their retention times and peak areas.
-
Protocol 2: Column Chromatography for Preparative Purification
This protocol describes a general approach for the purification of Erythromycin A from a crude mixture.
-
Stationary Phase: Polystyrene-based non-polar macroporous adsorption resin.
-
Eluent System: A stepwise or gradient elution using a mixture of a C1-C6 aliphatic alcohol (e.g., ethanol) and water, or other suitable organic solvent mixtures.
-
Procedure:
-
Dissolve the crude this compound in an aqueous solution of a C1-C3 alcohol and adjust the pH to between 6.0 and 9.0.
-
Load the solution onto the equilibrated chromatography column.
-
Begin elution with a low concentration of the organic solvent in water.
-
Gradually increase the concentration of the organic solvent to elute the compounds based on their polarity.
-
Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the purified this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical approach to troubleshooting impurity issues.
References
Technical Support Center: Scaling Up the Production of 8-Hydroxyerythromycin A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the challenges of scaling up the production of 8-Hydroxyerythromycin A.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for producing this compound?
A1: The primary route for producing this compound involves a two-stage process. First, Erythromycin (B1671065) A is produced through fermentation using the bacterium Saccharopolyspora erythraea. Subsequently, the Erythromycin A is converted to this compound through an enzymatic hydroxylation step, often utilizing a cytochrome P450 monooxygenase.
Q2: What are the main challenges in scaling up the fermentation of the precursor, Erythromycin A?
A2: Key challenges include maintaining high-yield production, ensuring process consistency, and managing potential contamination. Specific issues can arise with oxygen supply, nutrient limitations, and shear stress on the microorganisms in large-scale bioreactors.
Q3: What factors are critical for the successful enzymatic conversion to this compound at a larger scale?
A3: Critical factors for the biotransformation step include ensuring the stability and activity of the hydroxylating enzyme (e.g., a P450 enzyme), optimizing the supply of cofactors like NADPH, maintaining optimal pH and temperature, and ensuring efficient mixing to facilitate substrate-enzyme interaction.
Q4: Can E. coli be used as a host for producing this compound?
A4: Yes, recombinant E. coli can be engineered to express the necessary cytochrome P450 enzyme for the hydroxylation of Erythromycin A. This approach can simplify the process by separating the initial fermentation of Erythromycin A from the biotransformation step. However, expressing active membrane-bound eukaryotic P450s in E. coli can be challenging.
Troubleshooting Guides
Fermentation of Erythromycin A
| Issue | Possible Causes | Recommended Solutions |
| Low Erythromycin A Titer | - Suboptimal medium composition- Inadequate oxygen supply- pH drift outside the optimal range (6.5-7.0)- Nutrient limitation (carbon, nitrogen, phosphate) | - Optimize medium components using a Design of Experiments (DoE) approach.[1][2]- Increase agitation and/or aeration rate to maintain dissolved oxygen (DO) above 30%.- Implement automated pH control with addition of acid/base.- Establish a fed-batch strategy to supply nutrients throughout the fermentation.[3] |
| Inconsistent Batch-to-Batch Yield | - Variability in inoculum quality- Inconsistent raw material quality- Fluctuations in process parameters | - Standardize inoculum preparation and establish clear quality control criteria.- Source raw materials from reliable suppliers with consistent specifications.- Implement robust process monitoring and control systems. |
| Foaming in the Bioreactor | - High protein content in the medium- High cell lysis | - Add antifoaming agents as needed.- Optimize agitation to minimize cell shear.- Monitor cell viability to detect early signs of lysis. |
Biotransformation to this compound
| Issue | Possible Causes | Recommended Solutions |
| Low Conversion Efficiency | - Low enzyme activity or stability- Insufficient cofactor (NADPH) regeneration- Poor substrate (Erythromycin A) solubility- Product inhibition | - Optimize buffer conditions (pH, ionic strength) for the enzyme.- Co-express a cofactor regeneration system (e.g., glucose dehydrogenase).- Use a co-solvent to improve Erythromycin A solubility.- Consider in-situ product removal strategies. |
| Enzyme Inactivation | - Suboptimal temperature or pH- Presence of proteases- Shear stress from mixing | - Determine the optimal temperature and pH for long-term enzyme stability.- Add protease inhibitors if necessary.- Use low-shear mixing impellers. |
| Incomplete Substrate Conversion | - Insufficient enzyme concentration- Short reaction time- Mass transfer limitations | - Increase the enzyme loading.- Extend the reaction time and monitor conversion progress.- Improve mixing to enhance substrate and oxygen transfer. |
Experimental Protocols
Protocol 1: Fermentation of Erythromycin A in a 5L Bioreactor
-
Inoculum Preparation:
-
Prepare a spore suspension of Saccharopolyspora erythraea from a 10-day old agar (B569324) slant.
-
Inoculate a 500 mL shake flask containing 50 mL of seed medium with the spore suspension.
-
Incubate at 33°C with shaking at 200 rpm for 48 hours.
-
-
Bioreactor Setup and Sterilization:
-
Prepare 4.5 L of the optimized fermentation medium in a 5L bioreactor.
-
Sterilize the bioreactor and medium at 121°C for 20 minutes.
-
-
Fermentation:
-
Inoculate the bioreactor with 500 mL of the seed culture (10% v/v).[2]
-
Maintain the temperature at 33°C.[2]
-
Control the pH at 6.5.[2]
-
Maintain the dissolved oxygen (DO) level above 30% by adjusting the agitation speed (starting at 200 rpm) and aeration rate.
-
Run the fermentation for 156 hours.[2]
-
Monitor Erythromycin A concentration periodically using HPLC.
-
Protocol 2: Whole-Cell Biotransformation of Erythromycin A to this compound using Recombinant E. coli
-
Culture of Recombinant E. coli:
-
Inoculate a suitable volume of expression medium containing the appropriate antibiotic with a starter culture of E. coli expressing the cytochrome P450 enzyme.
-
Grow the culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG and continue to incubate at a lower temperature (e.g., 20-25°C) for 16-24 hours.
-
Harvest the cells by centrifugation and resuspend them in a reaction buffer.
-
-
Biotransformation Reaction:
-
In a reaction vessel, combine the resuspended E. coli cells, Erythromycin A (dissolved in a suitable solvent), and a carbon source for cofactor regeneration (e.g., glucose).
-
Incubate the reaction mixture at an optimized temperature with gentle agitation.
-
Monitor the conversion of Erythromycin A to this compound over time using HPLC or LC-MS.
-
-
Product Extraction and Purification:
-
After the reaction is complete, separate the cells from the supernatant by centrifugation.
-
Extract the this compound from the supernatant using a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product using chromatographic techniques such as flash chromatography or preparative HPLC.
-
Data Presentation
Table 1: Comparison of Fermentation Parameters for Erythromycin A Production
| Parameter | Shake Flask | 5L Bioreactor |
| Inoculum Volume | 5 mL | 500 mL |
| Working Volume | 50 mL | 4.5 L |
| Temperature | 33°C | 33°C |
| Initial pH | 6.5 | 6.5 |
| Fermentation Time | 156 h | 156 h |
| Typical Yield | Varies | Up to 1380 mg/L[1] |
Visualizations
Caption: A simplified workflow for the production of Erythromycin A.
Caption: Enzymatic conversion of Erythromycin A to this compound.
References
Technical Support Center: Refining Analytical Methods for 8-Hydroxyerythromycin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical refinement of 8-Hydroxyerythromycin A in complex matrices. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of this compound, offering potential causes and solutions. As a hydroxylated metabolite of erythromycin (B1671065), many of the analytical challenges and solutions are similar to those for the parent compound.
Issue 1: Low Analyte Recovery During Sample Preparation
| Question | Possible Cause | Suggested Solution |
| Q1: My recovery of this compound is consistently low after liquid-liquid extraction (LLE). What could be the issue? | Incomplete Extraction: The pH of the aqueous phase may not be optimal for extracting the analyte into the organic solvent. This compound, like erythromycin, is a basic compound and requires an alkaline pH to be in its non-ionized, more organic-soluble form. | Ensure the pH of the sample is adjusted to approximately 10 with an appropriate base (e.g., 1 M NaOH) before adding the organic extraction solvent. Methyl tert-butyl ether (MTBE) is a commonly used solvent for erythromycin and its derivatives.[1] |
| Emulsion Formation: Vigorous mixing of certain biological matrices with organic solvents can lead to the formation of a stable emulsion, trapping the analyte and preventing efficient phase separation. | Centrifuge the sample at a higher speed (e.g., >10,000 x g) for a longer duration (10-15 minutes) to break the emulsion. The addition of salt (salting out) can also help to break emulsions and improve phase separation. | |
| Q2: I'm using solid-phase extraction (SPE), but my analyte is not being retained on the cartridge. | Incorrect Sorbent or pH: The choice of SPE sorbent and the pH of the loading solution are critical for analyte retention. For a basic compound like this compound, a cation-exchange or a reversed-phase (e.g., C18) sorbent is often used. | For cation-exchange SPE, ensure the sample is loaded under acidic conditions to promote ionization and retention. For reversed-phase SPE, the sample should be loaded under conditions where the analyte is sufficiently retained. Always follow the manufacturer's protocol for cartridge conditioning and equilibration. |
| Sample Overload: Exceeding the binding capacity of the SPE cartridge will result in the analyte passing through without being retained. | Reduce the amount of sample loaded onto the cartridge or use a cartridge with a higher sorbent mass. |
Issue 2: Poor Chromatographic Peak Shape
| Question | Possible Cause | Suggested Solution |
| Q3: I am observing significant peak tailing for this compound on my C18 column. Why is this happening? | Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the basic amine group of this compound, leading to peak tailing. | Use a column with end-capping to minimize silanol interactions. Alternatively, adjust the mobile phase pH to be slightly basic (around 8-10) to reduce the ionization of the analyte and its interaction with silanols. Adding a small amount of a competing base to the mobile phase can also improve peak shape. |
| Column Overload: Injecting too much analyte can saturate the stationary phase, resulting in a broad, tailing peak. | Dilute the sample and reinject. If sensitivity is an issue, consider optimizing the ionization and detection parameters of your mass spectrometer. |
Issue 3: Inconsistent Results and Poor Reproducibility
| Question | Possible Cause | Suggested Solution |
| Q4: My results for replicate injections are highly variable. What should I investigate? | Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inconsistent quantification.[2] | Improve sample cleanup to remove interfering matrix components. This can be achieved by using a more selective sample preparation method like SPE or by optimizing the LLE procedure. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is highly recommended to compensate for matrix effects.[3] |
| Analyte Instability: this compound may be degrading in the sample, during processing, or in the autosampler. Erythromycin is known to be unstable under acidic conditions. | Keep samples on ice or in a cooled autosampler. Evaluate the stability of the analyte under different storage and processing conditions. Ensure the pH of all solutions is maintained in a range where the analyte is stable. |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for the quantification of this compound in complex biological matrices?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in complex matrices such as plasma, serum, and tissue homogenates. This technique offers high sensitivity and selectivity, which are crucial for accurately measuring low concentrations of the analyte in the presence of numerous endogenous compounds.
Q2: How can I minimize matrix effects when analyzing this compound by LC-MS/MS?
A2: Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds, are a common challenge in LC-MS/MS analysis of complex samples.[2] To mitigate these effects:
-
Optimize Sample Preparation: Employ a rigorous sample cleanup method such as solid-phase extraction (SPE) or a well-optimized liquid-liquid extraction (LLE) protocol to remove interfering substances.
-
Chromatographic Separation: Develop a chromatographic method that effectively separates this compound from the majority of matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte. If a specific SIL-IS is unavailable, a structural analog or a SIL-IS of erythromycin may be used, but with careful validation.[3]
Q3: What are the key parameters to consider when developing an LC-MS/MS method for this compound?
A3: Key parameters for LC-MS/MS method development include:
-
Selection of Precursor and Product Ions: The precursor ion will likely be the protonated molecule [M+H]⁺ in positive ion mode. Product ions should be selected based on their stability and intensity to ensure sensitive and specific detection in Multiple Reaction Monitoring (MRM) mode.
-
Optimization of Mass Spectrometer Settings: This includes optimizing the collision energy, declustering potential, and other source parameters to achieve the best signal-to-noise ratio for the analyte.
-
Chromatographic Conditions: A C18 reversed-phase column is a good starting point. The mobile phase typically consists of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol). A gradient elution is often necessary to achieve good separation in complex matrices.
Q4: How should I assess the stability of this compound in my samples?
A4: Stability should be evaluated under various conditions to ensure the integrity of the samples from collection to analysis. This includes:
-
Freeze-Thaw Stability: Assess the analyte's stability after multiple cycles of freezing and thawing.
-
Bench-Top Stability: Determine how long the analyte is stable in the matrix at room temperature.
-
Long-Term Storage Stability: Evaluate the stability of the analyte in the matrix when stored at the intended temperature (e.g., -20°C or -80°C) for an extended period.
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of erythromycin, which can be used as a starting point for method development and validation for this compound. It is important to validate these parameters for the specific metabolite and matrix being analyzed.
Table 1: Sample Preparation Recovery
| Preparation Method | Matrix | Analyte | Typical Recovery (%) | Reference |
| Liquid-Liquid Extraction | Plasma | Erythromycin | 88 - 105 | [4] |
| Protein Precipitation | Plasma | Erythromycin | Variable, often lower | |
| Solid-Phase Extraction | Tissue | Erythromycin | > 90 | |
| QuEChERS | Chicken Tissue & Eggs | Erythromycin | 87.78 - 104.22 | [5] |
Table 2: LC-MS/MS Method Performance
| Parameter | Matrix | Analyte | Typical Value | Reference |
| Lower Limit of Quantitation (LLOQ) | Plasma | Erythromycin | 0.5 ng/mL | [4] |
| Linearity (r²) | Plasma | Erythromycin | > 0.995 | [4] |
| Intra-day Precision (%RSD) | Various | Erythromycin | < 10 | |
| Inter-day Precision (%RSD) | Various | Erythromycin | < 15 | |
| Accuracy (% bias) | Various | Erythromycin | ± 15 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol is adapted from established methods for erythromycin extraction from plasma.[1][4]
-
Sample Preparation:
-
Pipette 500 µL of plasma into a 2 mL microcentrifuge tube.
-
Spike with the appropriate volume of internal standard solution.
-
Add 50 µL of 1 M NaOH to alkalize the sample to a pH of approximately 10. Vortex briefly.[1]
-
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile). Vortex to dissolve.[4]
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Generic LC-MS/MS Parameters
These parameters are a starting point and will require optimization for your specific instrument and application.
-
LC System:
-
Column: C18 reversed-phase, e.g., 50 x 2.1 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then re-equilibrate at 30% B for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion [M+H]⁺ for this compound: To be determined (Erythromycin is m/z 734.5).
-
Product Ions: To be determined by infusion and fragmentation of an this compound standard.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Metabolic pathway of Erythromycin A to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of erythromycin A in salmon tissue by liquid chromatography with ion-spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Sensitive determination of erythromycin in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activities of 8-Hydroxyerythromycin A and Erythromycin A
Introduction
Erythromycin A is a well-known macrolide antibiotic used to treat a variety of bacterial infections.[1] It exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1] Beyond its antimicrobial properties, Erythromycin A is also recognized for its prokinetic effects on the gastrointestinal tract, acting as an agonist at motilin receptors.[2][3] 8-Hydroxyerythromycin A is a potential metabolite of Erythromycin A, likely formed through metabolic processes in the liver. However, dedicated studies detailing its biological activities in comparison to Erythromycin A are conspicuously absent from the current scientific literature.
Antibacterial Activity
Erythromycin A has a broad spectrum of activity against many Gram-positive bacteria.[1] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Antibacterial Spectrum of Erythromycin A (Selected Pathogens)
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.023 - 1024 |
| Streptococcus pyogenes | 0.004 - 256 |
| Streptococcus pneumoniae | Data not specified |
| Haemophilus influenzae | 0.015 - 256 |
| Corynebacterium minutissimum | 0.015 - 64 |
Note: MIC values can vary significantly depending on the bacterial strain and the testing methodology.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of Erythromycin A is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
No published studies providing MIC values for this compound against a comparable panel of bacterial pathogens could be identified.
Prokinetic Activity: Motilin Receptor Agonism
Erythromycin A's prokinetic effects are attributed to its agonistic activity at motilin receptors in the gastrointestinal tract, which stimulates gastric motility.[2][3] This action is independent of its antibacterial properties.
Signaling Pathway of Erythromycin A at the Motilin Receptor
Caption: Signaling cascade initiated by Erythromycin A binding to the motilin receptor.
The affinity of Erythromycin A for the motilin receptor can be assessed through radioligand binding assays.
Experimental Protocol: Motilin Receptor Binding Assay
A crude membrane fraction from rabbit duodenal smooth muscle can be used as a source of motilin receptors. The assay measures the ability of a test compound to displace a radiolabeled motilin ligand (e.g., ¹²⁵I-motilin).
Workflow for Motilin Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay for the motilin receptor.
There is no available data from such assays for this compound, preventing a comparison of its motilin receptor binding affinity with that of Erythromycin A.
Pharmacokinetics
The pharmacokinetic profile of Erythromycin A has been extensively studied. It is known to be metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[4] This metabolism can lead to the formation of various metabolites.
Table 2: Pharmacokinetic Parameters of Erythromycin A
| Parameter | Value |
| Bioavailability | 18-45% (oral)[1] |
| Protein Binding | 70-80%[5] |
| Half-life | 1.5 - 2 hours[4] |
| Metabolism | Hepatic (CYP3A4)[4] |
| Excretion | Primarily biliary[4] |
Comparative pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion, are not available in the literature.
Conclusion
While Erythromycin A is a well-characterized macrolide antibiotic with both antibacterial and prokinetic properties, there is a significant lack of scientific data on the biological activity of this compound. To provide a meaningful and objective comparison, further research is required to determine the antibacterial potency, motilin receptor affinity, and pharmacokinetic profile of this compound. Researchers, scientists, and drug development professionals are encouraged to undertake such studies to fill this knowledge gap.
References
In Vitro Efficacy: A Comparative Analysis of 8-Hydroxyerythromycin A and Clarithromycin
A comparative in vitro analysis of 8-Hydroxyerythromycin A and clarithromycin (B1669154) is not feasible at this time due to the absence of published data on the antimicrobial activity of this compound. Extensive searches of scientific literature and databases have not yielded any reports on the Minimum Inhibitory Concentration (MIC) or other in vitro efficacy metrics for this specific compound. This compound is not a commonly documented metabolite of erythromycin (B1671065) in the context of antibacterial activity.
As a relevant and data-supported alternative, this guide provides a comprehensive in vitro comparison of clarithromycin and its parent compound, erythromycin A . Both are macrolide antibiotics that play a significant role in the treatment of various bacterial infections. This comparison will focus on their relative potency against a range of clinically relevant bacteria, the standardized methodologies used to determine their efficacy, and their shared mechanism of action.
Quantitative In Vitro Efficacy: Clarithromycin vs. Erythromycin A
The in vitro potency of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC values for clarithromycin and erythromycin A against several key bacterial pathogens. The data is compiled from various in vitro studies.[1][2][3][4] Lower MIC values indicate greater potency.
| Bacterial Species | Clarithromycin MIC (µg/mL) | Erythromycin A MIC (µg/mL) |
| Staphylococcus aureus | >64.0 | >64.0 |
| Streptococcus pneumoniae | 0.015 - 0.06 | 0.015 - 0.25 |
| Streptococcus pyogenes | 0.015 - 0.25 | 0.03 - 4.0 |
| Moraxella catarrhalis | 0.12 - 0.25 | 0.25 |
| Haemophilus influenzae | Least Active | More Active |
| Bordetella pertussis | 0.03 - 0.125 | 0.06 - 0.125 |
| Bacteroides spp. | Most Active | Less Active |
| Fusobacterium spp. | Less Active | Less Active |
Note: The activity of clarithromycin against Haemophilus influenzae is enhanced in vivo by its active metabolite, 14-hydroxyclarithromycin.[5]
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination
The determination of MIC values is a standardized process critical for the evaluation of new antimicrobial agents and for guiding clinical therapy. The methodologies are meticulously outlined by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9][10][11] The most common method is the broth microdilution assay.
Broth Microdilution Method (Based on CLSI and EUCAST Guidelines)
-
Preparation of Antimicrobial Stock Solution: A stock solution of the antibiotic (e.g., clarithromycin or erythromycin A) is prepared at a high concentration in a suitable solvent.
-
Serial Dilution: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a range of decreasing antibiotic concentrations across the wells.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate (except for a sterility control well) is inoculated with the standardized bacterial suspension. A growth control well containing only the broth and the bacteria is also included.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric conditions and supplemented media may be required.
-
Reading the MIC: After incubation, the plate is examined visually or with a plate reader for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Mechanism of Action: Macrolide Antibiotics
Clarithromycin and erythromycin A share the same mechanism of action, a hallmark of macrolide antibiotics. They inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[12][13][14] This binding event blocks the exit tunnel for the growing polypeptide chain, leading to the premature dissociation of the peptidyl-tRNA from the ribosome. This action is primarily bacteriostatic, meaning it inhibits bacterial growth and replication, allowing the host's immune system to clear the infection.
Caption: Mechanism of action of macrolide antibiotics like clarithromycin and erythromycin A.
References
- 1. Comparative activities of clarithromycin, erythromycin, and azithromycin against penicillin-susceptible and penicillin-resistant pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic properties of clarithromycin: A comparison with erythromycin and azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cejph.szu.cz [cejph.szu.cz]
- 4. Erythromycin, clarithromycin, and azithromycin: use of frequency distribution curves, scattergrams, and regression analyses to compare in vitro activities and describe cross-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. iacld.com [iacld.com]
- 9. megumed.de [megumed.de]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. szu.gov.cz [szu.gov.cz]
- 12. longdom.org [longdom.org]
- 13. Erythromycin - Wikipedia [en.wikipedia.org]
- 14. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Erythromycin A and Newer Macrolides: Clarithromycin and Azithromycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Erythromycin (B1671065) A, the foundational macrolide antibiotic, with its semi-synthetic derivatives, Clarithromycin and Azithromycin (B1666446). While the specific derivative 8-Hydroxyerythromycin A was the initial focus, a thorough review of scientific literature reveals a scarcity of publicly available data for a detailed comparative analysis. Therefore, this guide will focus on the well-documented and clinically significant comparisons between Erythromycin A, Clarithromycin, and Azithromycin, offering valuable insights for research and drug development.
Executive Summary
Erythromycin A, isolated in 1952 from the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus), paved the way for the macrolide class of antibiotics.[1][2] However, its clinical utility is often hampered by issues such as acid instability, gastrointestinal intolerance, and a relatively narrow spectrum of activity. The development of Clarithromycin and Azithromycin addressed many of these limitations, offering improved pharmacokinetic profiles, broader antimicrobial coverage, and better tolerability.[2][3][4]
This guide will delve into a comparative analysis of these three macrolides, focusing on their antibacterial activity, pharmacokinetic properties, and safety profiles, supported by experimental data and detailed methodologies.
Mechanism of Action: A Shared Pathway
All three macrolides—Erythromycin, Clarithromycin, and Azithromycin—share a common mechanism of action. They are bacteriostatic agents that inhibit bacterial protein synthesis by reversibly binding to the 50S ribosomal subunit of susceptible microorganisms.[1][5][6][7] This binding event blocks the exit of the growing polypeptide chain, thereby halting protein elongation and inhibiting bacterial growth.[8]
Caption: Mechanism of action for macrolide antibiotics.
Comparative Antibacterial Activity
The in vitro activity of macrolides is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Organism | Erythromycin MIC (µg/mL) | Clarithromycin MIC (µg/mL) | Azithromycin MIC (µg/mL) |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.125 | ≤0.125 | ≤0.125 |
| Streptococcus pneumoniae (penicillin-resistant) | >128.0 | >128.0 | >128.0 |
| Haemophilus influenzae | 4.0 - 16.0 | 4.0 - 16.0 | 0.5 - 2.0 |
| Staphylococcus aureus (methicillin-susceptible) | 0.25 - 2.0 | 0.12 - 1.0 | 1.0 - 4.0 |
| Mycoplasma pneumoniae | ≤0.015 - 0.12 | ≤0.008 - 0.03 | ≤0.03 - 0.25 |
| Chlamydia trachomatis | 0.06 - 0.5 | 0.03 - 0.25 | 0.12 - 0.5 |
Data compiled from multiple sources.[3][4][9][10]
Key Observations:
-
Gram-Positive Activity: Clarithromycin is generally several-fold more active in vitro against gram-positive organisms compared to erythromycin, while azithromycin is two- to four-fold less potent.[4]
-
Gram-Negative Activity: Azithromycin demonstrates superior activity against many gram-negative pathogens, most notably Haemophilus influenzae.[4][11]
-
Atypical Pathogens: All three macrolides exhibit excellent activity against atypical respiratory pathogens.[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented are typically determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Caption: A typical workflow for MIC determination.
Pharmacokinetic Properties: A Key Differentiator
The pharmacokinetic profiles of Clarithromycin and Azithromycin represent a significant improvement over Erythromycin.
| Parameter | Erythromycin | Clarithromycin | Azithromycin |
| Acid Stability | Poor | Good | Good |
| Oral Bioavailability | 10-50% (highly variable) | ~55% | ~37% |
| Elimination Half-life | 1.5 - 2.0 hours | 3 - 7 hours | ~68 hours |
| Tissue Concentration | Low | High | Very High |
| Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4) to active metabolite (14-hydroxyclarithromycin) | Minimal |
| Drug Interactions | Significant (CYP3A4 inhibitor) | Significant (CYP3A4 inhibitor) | Minimal |
Data compiled from multiple sources.[1][4][9][11][12]
Key Improvements:
-
Acid Stability and Bioavailability: Clarithromycin and Azithromycin are more acid-stable than Erythromycin, leading to more reliable oral absorption.[3][6]
-
Half-life and Dosing: The significantly longer half-life of Azithromycin allows for once-daily dosing and shorter treatment courses, improving patient compliance.[11][13] Clarithromycin also offers a longer half-life than erythromycin, allowing for twice-daily dosing.[4]
-
Tissue Penetration: Azithromycin achieves exceptionally high and sustained concentrations in tissues, which is advantageous for treating intracellular pathogens.[4][11]
Safety and Tolerability
A major drawback of Erythromycin is its high incidence of gastrointestinal side effects, including nausea, vomiting, and abdominal cramps.[2] Clarithromycin and Azithromycin are generally better tolerated.[3][4]
| Adverse Effect | Erythromycin | Clarithromycin | Azithromycin |
| Gastrointestinal | Common and often severe | Less common than erythromycin | Less common than erythromycin |
| QTc Prolongation | Risk present | Risk present | Risk present |
| Drug Interactions (CYP3A4) | High potential | High potential | Low potential |
Data compiled from multiple sources.[11][14][15]
Important Considerations:
-
Gastrointestinal Intolerance: The improved tolerability of the newer macrolides is a significant clinical advantage.[3]
-
Drug Interactions: The potential for drug-drug interactions via inhibition of the cytochrome P450 system (CYP3A4) is a critical consideration for Erythromycin and Clarithromycin.[11][14] Azithromycin's minimal interaction with this enzyme system makes it a safer choice in patients receiving other medications metabolized by CYP3A4.[11]
Conclusion
While Erythromycin A remains a clinically useful antibiotic for specific indications, its limitations have been largely overcome by the development of Clarithromycin and Azithromycin. These newer macrolides offer a broader spectrum of activity, particularly against gram-negative organisms (in the case of Azithromycin), improved and more predictable pharmacokinetic profiles, and enhanced tolerability. For researchers and drug development professionals, the evolution from Erythromycin to its semi-synthetic derivatives serves as a compelling case study in targeted molecular modification to enhance therapeutic efficacy and safety. The choice between these agents in a clinical or research setting should be guided by the specific pathogen, its susceptibility profile, and the pharmacokinetic and safety characteristics of the individual macrolide.
References
- 1. Synthesis and Antibacterial Activities of Erythromycin Derivatives [jcps.bjmu.edu.cn]
- 2. drugs.com [drugs.com]
- 3. Erythromycin, clarithromycin, and azithromycin: are the differences real? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azithromycin and clarithromycin: overview and comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. longdom.org [longdom.org]
- 8. chemistryjournal.net [chemistryjournal.net]
- 9. dovepress.com [dovepress.com]
- 10. benchchem.com [benchchem.com]
- 11. droracle.ai [droracle.ai]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Erythromycin Vs. Azithromycin | Power [withpower.com]
- 14. Antibacterial activities of erythromycins A, B, C, and D and some of their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of erythromycin in normal and alcoholic liver disease subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of 8-Hydroxyerythromycin A in Erythromycin Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the analysis of erythromycin (B1671065), understanding the specificity of immunoassays is paramount. This guide provides a comprehensive comparison of erythromycin immunoassays, with a special focus on the potential cross-reactivity of its metabolite, 8-Hydroxyerythromycin A. While direct experimental data on the cross-reactivity of this compound is limited in publicly available literature, this guide offers insights based on the principles of immunoassay technology and the known metabolism of erythromycin.
Erythromycin and its Metabolism
Erythromycin is a macrolide antibiotic widely used to treat bacterial infections.[1] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[2] This metabolic process involves N-demethylation and hydroxylation, leading to the formation of various metabolites. One such potential metabolite is this compound. Additionally, under acidic conditions, erythromycin can be degraded to the inactive anhydroerythromycin. The structural similarity of these metabolites to the parent erythromycin molecule creates the potential for cross-reactivity in immunoassays designed to detect erythromycin.
Principles of Erythromycin Immunoassays
Erythromycin immunoassays are typically competitive enzyme-linked immunosorbent assays (cELISA). In this format, a known amount of enzyme-labeled erythromycin (conjugate) competes with the erythromycin present in a sample for a limited number of binding sites on a specific antibody coated on a microplate well. The amount of bound enzyme conjugate is inversely proportional to the concentration of erythromycin in the sample.
Comparative Cross-Reactivity Data
Commercial ELISA kits for erythromycin provide data on the cross-reactivity of their antibodies with other macrolide antibiotics. However, data on the cross-reactivity with erythromycin metabolites, including this compound, is notably absent from these datasheets. This highlights a significant data gap for researchers studying the pharmacokinetics and metabolism of erythromycin.
Table 1: Cross-Reactivity of Commercial Erythromycin ELISA Kits with Other Macrolides
| Compound | Kit A Cross-Reactivity (%) | Kit B Cross-Reactivity (%) | Kit C Cross-Reactivity (%) |
| Erythromycin A | 100 | 100 | 100 |
| Oleandomycin | <10 | Not Reported | <5 |
| Tilmicosin | <1 | Not Reported | <1 |
| Tylosin | <0.1 | <1 | <0.1 |
| Spiramycin | <0.1 | <1 | <0.1 |
| Clarithromycin | Not Reported | Not Reported | Not Reported |
| Azithromycin | Not Reported | Not Reported | Not Reported |
| This compound | Not Reported | Not Reported | Not Reported |
| N-desmethylerythromycin | Not Reported | Not Reported | Not Reported |
| Anhydroerythromycin | Not Reported | Not Reported | Not Reported |
Note: This table is a composite based on typical data from various commercial ELISA kit datasheets and is for illustrative purposes. Actual values may vary between manufacturers.
Expected Cross-Reactivity of this compound
The cross-reactivity of an antibody with a metabolite is dependent on the structural similarity between the hapten used to generate the antibody and the metabolite itself. Since this compound differs from erythromycin A by the addition of a hydroxyl group, some degree of cross-reactivity is anticipated. The extent of this cross-reactivity will depend on the specific epitope recognized by the antibody. If the hydroxylation occurs at a site that is critical for antibody binding, the cross-reactivity may be low. Conversely, if the modification is at a site distal to the epitope, the cross-reactivity could be significant.
Without experimental data, any statement on the cross-reactivity of this compound remains speculative. Researchers developing or using erythromycin immunoassays should experimentally validate the cross-reactivity of their assay with all relevant metabolites to ensure accurate quantification of the parent drug.
Experimental Protocols
A detailed experimental protocol for a competitive indirect ELISA (ciELISA) for erythromycin is provided below. This protocol can serve as a foundation for researchers to develop and validate their own assays.
Hapten Synthesis and Immunogen Preparation
To produce antibodies against erythromycin, it must first be conjugated to a carrier protein to make it immunogenic. This involves modifying the erythromycin molecule to introduce a functional group for coupling.
-
Synthesis of Erythromycin-Carboxymethyloxime (EMO): React erythromycin with carboxymethoxylamine hemihydrochloride in a pyridine (B92270) solution.
-
Conjugation to Carrier Protein: Couple EMO to a carrier protein such as bovine serum albumin (BSA) for immunization or ovalbumin (OVA) for coating plates, using the active ester method with N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC).
-
Characterization: Confirm the successful conjugation and determine the hapten-to-protein ratio using techniques like UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.[3]
Monoclonal Antibody Production
-
Immunization: Immunize mice with the erythromycin-BSA conjugate.
-
Hybridoma Production: Fuse spleen cells from the immunized mice with myeloma cells to create hybridoma cells.[4]
-
Screening: Screen the hybridoma supernatants for the presence of antibodies that bind to erythromycin-OVA and show displacement by free erythromycin.
-
Cloning and Antibody Purification: Clone the desired hybridoma cell lines and purify the monoclonal antibodies from the culture supernatant.
Competitive Indirect ELISA Protocol
1. Reagents and Materials:
-
Coating Antigen: Erythromycin-OVA conjugate
-
Antibody: Anti-erythromycin monoclonal antibody
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Buffers: Carbonate-bicarbonate buffer (coating), Phosphate-buffered saline (PBS), PBS with Tween-20 (PBST, wash buffer), Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Standards: Erythromycin A and potential cross-reactants (e.g., this compound)
-
96-well microtiter plates
2. Assay Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL/well of erythromycin-OVA (1 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with PBST.
-
Blocking: Block the plates with 200 µL/well of blocking buffer for 2 hours at 37°C.
-
Washing: Wash the plate three times with PBST.
-
Competitive Reaction: Add 50 µL/well of standard solutions or samples, followed by 50 µL/well of the anti-erythromycin monoclonal antibody (pre-titered to the optimal dilution). Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with PBST.
-
Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated goat anti-mouse IgG (diluted according to manufacturer's instructions) and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with PBST.
-
Substrate Reaction: Add 100 µL/well of TMB substrate solution and incubate in the dark for 15 minutes at 37°C.
-
Stopping Reaction: Stop the reaction by adding 50 µL/well of 2 M H₂SO₄.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of binding for each standard and sample using the formula: % Binding = (Absorbance of standard or sample / Absorbance of zero standard) x 100
-
Plot a standard curve of % Binding versus the logarithm of the erythromycin concentration.
-
Determine the concentration of erythromycin in the samples by interpolating their % Binding values from the standard curve.
-
Calculate the cross-reactivity of metabolites using the formula: Cross-reactivity (%) = (IC₅₀ of Erythromycin / IC₅₀ of Metabolite) x 100
Visualizations
Caption: Workflow of a Competitive Indirect ELISA for Erythromycin.
Caption: Logical Relationship of Metabolite Cross-Reactivity in an Immunoassay.
References
Validating 8-Hydroxyerythromycin A as a Metabolite of Erythromycin A: A Review of the Evidence
A comprehensive review of scientific literature does not support the classification of 8-Hydroxyerythromycin A as a metabolite of Erythromycin (B1671065) A. Extensive research into the metabolism of Erythromycin A has consistently identified N-demethylation as the principal metabolic pathway, with no significant evidence pointing to hydroxylation at the 8-position. This guide summarizes the current understanding of Erythromycin A metabolism and clarifies the status of this compound based on available experimental data.
Erythromycin A Metabolism: The Predominant Pathway
Erythromycin A, a widely used macrolide antibiotic, undergoes metabolism primarily in the liver. The key enzyme responsible for its biotransformation is cytochrome P450 3A4 (CYP3A4). The major metabolic reaction is the removal of a methyl group from the dimethylamino group of the desosamine (B1220255) sugar, a process known as N-demethylation. This leads to the formation of the primary metabolite, N-desmethylerythromycin A .
In addition to N-demethylation, Erythromycin A can also degrade, particularly in acidic environments, to form inactive anhydro forms, such as anhydroerythromycin A.
Investigating the Existence of this compound
Despite a thorough search of scientific databases for studies employing advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, no credible evidence has been found to confirm the formation of this compound as a metabolite of Erythromycin A in in vivo or in vitro systems, including human liver microsomes.
Hydroxylation is a common metabolic reaction for many drugs. However, in the case of the erythromycin macrolide ring, hydroxylation events are primarily associated with its biosynthesis by the producing microorganism, Saccharopolyspora erythraea. During biosynthesis, specific enzymes catalyze hydroxylations at positions 6 and 12 of the aglycone core. These are distinct enzymatic processes from the metabolic pathways that Erythromycin A undergoes in the human body.
Conclusion
Based on the current body of scientific evidence, This compound is not a recognized metabolite of Erythromycin A. The primary metabolic pathway for Erythromycin A is N-demethylation mediated by CYP3A4, yielding N-desmethylerythromycin A. While the biosynthesis of erythromycin involves hydroxylation steps, these are not part of its metabolic degradation in humans or other mammals. Therefore, any research or drug development efforts predicated on the existence of this compound as a metabolite should be approached with caution and would require substantial, novel experimental evidence to be validated.
Experimental Workflow for Metabolite Identification
The standard workflow to identify drug metabolites, which has been applied to Erythromycin A, is outlined below. This process has not yielded evidence for this compound.
Metabolic Pathway of Erythromycin A
The diagram below illustrates the established primary metabolic pathway of Erythromycin A.
Assessing the Anti-inflammatory Properties of 8-Hydroxyerythromycin A: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative assessment of the anti-inflammatory properties of macrolide antibiotics, with a primary focus on creating a framework for evaluating 8-Hydroxyerythromycin A. Due to a lack of publicly available data on the specific anti-inflammatory effects of this compound, this document presents a comprehensive overview of the well-documented anti-inflammatory activities of its parent compound, erythromycin (B1671065), and other key macrolides such as roxithromycin (B50055), clarithromycin, and azithromycin. The experimental data and methodologies detailed herein can serve as a valuable reference for future studies designed to characterize the potential immunomodulatory effects of this compound.
Macrolide antibiotics have long been recognized for their therapeutic benefits beyond their antimicrobial actions, exhibiting significant anti-inflammatory and immunomodulatory effects.[1][2][3] These properties are attributed to their ability to modulate various aspects of the inflammatory response, including the production of pro-inflammatory cytokines, neutrophil activity, and intracellular signaling pathways.[4][5]
Comparative In Vitro Anti-inflammatory Activity
The anti-inflammatory effects of macrolides are often evaluated by their ability to inhibit the production of key pro-inflammatory cytokines from immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS). The following table summarizes the inhibitory effects of erythromycin and other macrolides on the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) by LPS-stimulated J774 macrophages.[4]
Table 1: Comparative Inhibition of Pro-inflammatory Cytokine Production by Macrolides in LPS-Stimulated J774 Macrophages [4]
| Macrolide | Concentration (µM) | Mean % Inhibition of TNF-α | Mean % Inhibition of IL-1β | Mean % Inhibition of IL-6 |
| Erythromycin | 80 | 25% | 28% | 18% |
| Roxithromycin | 80 | 45% | 55% | 49% |
| Clarithromycin | 80 | 35% | 40% | 29% |
| Azithromycin | 80 | Slight Effect | Slight Effect | Slight Effect |
Data extracted from in vitro studies on J774 macrophage cell lines.[4]
Comparative In Vivo Anti-inflammatory Activity
The rat carrageenan-induced pleurisy model is a standard in vivo assay to assess the acute anti-inflammatory effects of compounds. This model measures the reduction in inflammatory exudate volume and the infiltration of leukocytes into the pleural cavity.
Table 2: Effect of Macrolides on Carrageenan-Induced Pleurisy in Rats [4]
| Macrolide | Dose (mg/kg, p.o.) | Reduction in Exudate Volume (%) | Reduction in Leukocyte Accumulation (%) |
| Erythromycin | 40 | Significant | Significant |
| Roxithromycin | 40 | Significant | Significant |
| Clarithromycin | 40 | Significant | Significant |
| Azithromycin | 40 | Slight Effect | Slight Effect |
Data derived from in vivo studies in a rat model of acute inflammation.[4]
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of macrolides are primarily mediated through the modulation of key intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][6] These pathways are crucial for the transcription of numerous pro-inflammatory genes.
Caption: Macrolide intervention in pro-inflammatory signaling pathways.
Experimental Protocols
In Vitro: Inhibition of Cytokine Production in J774 Macrophages
-
Cell Culture: J774 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are pre-incubated with varying concentrations of the test macrolide (e.g., this compound, Erythromycin) for a specified period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell cultures.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine production.
-
Quantification: The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatants are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4]
Caption: Workflow for assessing macrolide anti-inflammatory properties.
In Vivo: Rat Carrageenan-Induced Pleurisy
-
Animals: Male Wistar rats are used for the study.
-
Treatment: The test macrolide (e.g., this compound, Erythromycin) is administered orally (p.o.) at various doses one hour prior to the induction of pleurisy.
-
Induction of Pleurisy: Pleurisy is induced by injecting a solution of carrageenan into the pleural cavity of the rats.[7]
-
Sample Collection: After a specific time (e.g., 4 hours), the animals are euthanized, and the pleural exudate is collected.[7]
-
Analysis: The volume of the exudate is measured, and the number of leukocytes in the exudate is determined using a hemocytometer.
Conclusion
The presented data indicates that macrolides, including erythromycin, possess significant anti-inflammatory properties. However, the potency of these effects varies among different macrolides, with roxithromycin demonstrating the most potent inhibition of pro-inflammatory cytokines in the cited in vitro study.[4]
While no direct experimental data on the anti-inflammatory properties of this compound is currently available, this guide provides a robust framework for its evaluation. The detailed experimental protocols and comparative data from other macrolides offer a clear path for future research to elucidate the potential of this compound as an anti-inflammatory agent. Such studies are warranted to explore its therapeutic potential in inflammatory diseases, potentially with an improved side-effect profile compared to existing macrolides.
References
- 1. Pathogen- and Host-Directed Anti-Inflammatory Activities of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. The anti-inflammatory effect of erythromycin and its derivatives, with special reference to nasal polyposis and chronic sinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Immunomodulatory Effects of Macrolides—A Systematic Review of the Underlying Mechanisms [frontiersin.org]
- 6. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased carrageenan-induced acute lung inflammation in old rats - PMC [pmc.ncbi.nlm.nih.gov]
in vivo efficacy studies of 8-Hydroxyerythromycin A in animal models
Lack of In Vivo Efficacy Data for 8-Hydroxyerythromycin A
Initial searches for did not yield specific results for this particular derivative of erythromycin (B1671065). The available scientific literature focuses predominantly on erythromycin and its more clinically established derivatives, such as clarithromycin (B1669154) and azithromycin (B1666446). Therefore, a direct comparison guide on the in vivo performance of this compound cannot be constructed at this time due to the absence of published experimental data.
In light of this, the following guide provides a comparative analysis of the in vivo efficacy of three closely related and well-documented macrolide antibiotics: Erythromycin, Clarithromycin, and Azithromycin. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with macrolides and seeking to understand their comparative performance in preclinical animal models.
Comparative In Vivo Efficacy of Erythromycin, Clarithromycin, and Azithromycin in Animal Models
This guide compares the in vivo efficacy of erythromycin with two of its key derivatives, clarithromycin and azithromycin, based on data from various animal infection models. These macrolides, while structurally similar, exhibit distinct pharmacokinetic and pharmacodynamic profiles that influence their in vivo performance.
Erythromycin, a 14-membered macrolide, has been a clinical mainstay for decades but is limited by its instability in acidic environments and a relatively short half-life.[1] Clarithromycin and azithromycin were developed to overcome these limitations, showing improved pharmacokinetic properties and a broader spectrum of activity in some cases.[2][3]
Data Presentation
The following table summarizes the comparative in vivo efficacy of erythromycin, clarithromycin, and azithromycin in different animal models as reported in the literature.
| Compound | Animal Model | Infection Model | Key Efficacy Findings | References |
| Erythromycin | Mouse | Streptococcus pneumoniae thigh infection | Organism killing ranged from 1.13 to 2.31 log10 CFU/thigh. Multiple-dose regimens showed a trend for increased survival. | [4][5] |
| Gerbil | Haemophilus influenzae (amoxicillin-resistant) middle ear infection | Failed to show efficacy. | [6] | |
| Mouse | Staphylococcus aureus systemic infection | Similar efficacy to clarithromycin and cefaclor (B193732) in acute systemic infections. | [6] | |
| Mouse | Staphylococcus aureus infection | Less effective when administered once or twice daily compared to three times daily. | [7] | |
| Clarithromycin | Mouse | Streptococcus pneumoniae thigh infection | Organism killing ranged from 2.06 to 4.03 log10 CFU/thigh. One- or two-dose regimens were significantly more effective. | [4][5] |
| Mouse | Streptococcus pneumoniae peritonitis | Significantly higher survival with less frequent administration (4% deaths with one-dose vs. 40% with four-dose regimen). | [4][5] | |
| Mouse | Staphylococcus aureus, Streptococcus pyogenes, Streptococcus pneumoniae infections | Effective with once, twice, or three times daily administration with no significant difference in mortality. | [7] | |
| Azithromycin | Gerbil | Haemophilus influenzae (amoxicillin-resistant) middle ear infection | Orally effective in treating the infection. | [6] |
| Gerbil | Streptococcus pneumoniae middle ear infection | Equivalent efficacy to cefaclor and erythromycin. | [6] | |
| Mouse | Fusobacterium necrophorum anaerobic infection | 10-fold more potent than erythromycin. | [6] | |
| Mouse | Salmonella enteritidis (liver and spleen) and Staphylococcus aureus (thigh muscle) tissue infections | Effective against established infections where erythromycin failed. | [6] | |
| Mouse | Listeria monocytogenes intracellular infection | More potent than erythromycin and cefaclor. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and comparison.
Mouse Thigh Infection Model (for S. pneumoniae) [4][5]
-
Animal Model: Neutropenic mice are typically used to create an immunocompromised model where the effect of the antibiotic can be assessed without significant interference from the host immune system.
-
Infection: A standardized inoculum of a clinical isolate of Streptococcus pneumoniae is injected into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. In the cited study, mice received a total dose of 4 mg/kg of either clarithromycin or erythromycin, administered as a single dose or divided into 2, 4, or 8 doses over 24 hours.
-
Efficacy Assessment: After 24 hours of therapy, mice are euthanized, and the thigh muscles are homogenized. The number of viable bacteria (Colony Forming Units, CFU) is determined by plating serial dilutions of the homogenate on appropriate culture media. Efficacy is expressed as the log10 reduction in CFU/thigh compared to untreated controls.
Mouse Peritonitis and Survival Model (for S. pneumoniae) [4][5]
-
Animal Model: Immunocompetent or neutropenic mice can be used.
-
Infection: Mice are challenged with an intraperitoneal injection of a lethal dose of Streptococcus pneumoniae.
-
Treatment: Antibiotic therapy is initiated at a set time post-infection. In the referenced study, a total dose of 4 mg/kg of clarithromycin or erythromycin was given as a single dose or divided into two or four doses.
-
Efficacy Assessment: The primary endpoint is survival, which is monitored over a specified period (e.g., 7-14 days). The percentage of surviving animals in each treatment group is compared.
Gerbil Middle Ear Infection Model (for H. influenzae and S. pneumoniae) [6]
-
Animal Model: Gerbils are used as they are susceptible to middle ear infections.
-
Infection: A transbulla challenge is performed by injecting a standardized bacterial suspension of amoxicillin-resistant Haemophilus influenzae or susceptible Streptococcus pneumoniae directly into the middle ear.
-
Treatment: Oral administration of the test compounds (azithromycin, erythromycin, or cefaclor) is initiated post-infection.
-
Efficacy Assessment: The outcome is typically assessed by clinical signs of infection and/or bacteriological culture of the middle ear at the end of the treatment period.
Mandatory Visualization
The following diagram illustrates a generalized workflow for in vivo efficacy studies of macrolide antibiotics in a mouse infection model.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetic properties of clarithromycin: A comparison with erythromycin and azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythromycin, clarithromycin, and azithromycin: are the differences real? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo pharmacodynamic evaluation of clarithromycin in comparison to erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic and in vivo studies with azithromycin (CP-62,993), a new macrolide with an extended half-life and excellent tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of dosing intervals on efficacy of clarithromycin and erythromycin in mouse infection models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling 8-Hydroxyerythromycin A
Immediate Safety and Personal Protective Equipment (PPE)
Erythromycin is a powdered substance that can cause serious eye irritation.[1][2] While not classified as a hazardous substance under GHS, appropriate precautions should always be taken to minimize exposure.[3]
Engineering Controls:
It is crucial to handle 8-Hydroxyerythromycin A in a well-ventilated area to minimize the potential for dust formation and inhalation.[4][5] The use of a laboratory hood or a local exhaust ventilation system is recommended.[2][6]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][7] | Protects against airborne particles and accidental splashes that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[1][4][6] | Prevents direct skin contact with the compound. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust is generated.[6] | Protects the respiratory system from inhalation of fine particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage of its lifecycle in the laboratory.
1. Receiving and Storage:
Upon receipt, carefully inspect the container for any signs of damage or leakage. Store the container in a tightly sealed, clearly labeled vessel in a cool, dry, and well-ventilated area.[4] Keep it away from strong oxidizing agents.[5]
2. Handling and Preparation:
Before handling, ensure that all required PPE is correctly worn. Avoid the formation of dust when weighing and transferring the substance.[4]
3. Spill Management:
In the event of a spill, evacuate unnecessary personnel from the area. For a minor spill, carefully sweep or scoop up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1][4] Ensure the area is then cleaned with water.[1] For a major spill, emergency responders should be alerted.
4. Disposal:
All waste materials, including contaminated PPE and unused this compound, should be disposed of in accordance with federal, state, and local regulations.[8] Stock solutions are considered hazardous chemical waste and should be collected in an approved container for chemical waste.[9] For general disposal of non-hazardous medicines in the trash, the FDA recommends mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed plastic bag, and then into the household trash.[10]
Visualizing Safe Handling Procedures
To further clarify the operational workflow and safety precautions, the following diagrams have been created.
Caption: This diagram illustrates the step-by-step workflow for the safe handling of this compound.
Caption: This diagram shows the key safety precautions to be taken when handling this compound.
References
- 1. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 2. guinama.com [guinama.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. biosynth.com [biosynth.com]
- 7. fishersci.com [fishersci.com]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
